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  • Product: (5,5-dimethyloxolan-2-yl)methanamine
  • CAS: 1426531-82-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5,5-dimethyloxolan-2-yl)methanamine: Properties, Synthesis, and Potential Applications

Abstract (5,5-dimethyloxolan-2-yl)methanamine is a heterocyclic organic compound featuring a saturated five-membered oxolane (tetrahydrofuran) ring with two methyl groups at the 5-position and a methanamine group at the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(5,5-dimethyloxolan-2-yl)methanamine is a heterocyclic organic compound featuring a saturated five-membered oxolane (tetrahydrofuran) ring with two methyl groups at the 5-position and a methanamine group at the 2-position. While specific research on this exact molecule is limited, its structural motifs are of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established organic chemistry principles, and explores its potential applications in the pharmaceutical industry by drawing parallels with structurally related compounds.

Chemical Identity and Properties

(5,5-dimethyloxolan-2-yl)methanamine is a chiral molecule with the chemical formula C7H15NO.[1] Its structure combines a stable dimethyloxolane core with a reactive primary amine, making it a potentially valuable building block in organic synthesis.

Molecular and Chemical Data
PropertyValueSource
Molecular Formula C7H15NOPubChemLite[1]
Molecular Weight 129.20 g/mol PubChemLite[1]
Monoisotopic Mass 129.11537 DaPubChemLite[1]
IUPAC Name (5,5-dimethyloxolan-2-yl)methanamineN/A
CAS Number Not availableN/A
SMILES CC1(CCC(O1)CN)CPubChemLite[1]
InChI InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3PubChemLite[1]
InChIKey DSYSNXJLIPLUNU-UHFFFAOYSA-NPubChemLite[1]
Predicted Physicochemical Properties
PropertyPredicted ValueSource
XlogP 0.3PubChemLite[1]
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A

Plausible Synthetic Routes

A definitive, published synthesis for (5,5-dimethyloxolan-2-yl)methanamine is not currently available in the chemical literature. However, a logical and efficient synthetic pathway can be proposed based on well-established transformations of similar oxolane derivatives. A plausible route would involve the reductive amination of a corresponding aldehyde or the reduction of a nitrile or amide derived from a carboxylic acid.

Proposed Synthesis from 5,5-dimethyloxolane-2-carboxylic acid

A robust and versatile approach would start from the corresponding carboxylic acid, 5,5-dimethyloxolane-2-carboxylic acid. This method allows for the introduction of the amine functionality in a controlled manner.

Experimental Protocol: Proposed Synthesis of (5,5-dimethyloxolan-2-yl)methanamine

  • Amide Formation:

    • To a solution of 5,5-dimethyloxolane-2-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane, add 1.1 equivalents of a coupling agent (e.g., DCC or HATU) and 1.1 equivalents of an amine source, such as ammonia or a protected amine.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated byproducts.

    • Wash the filtrate with a mild acid and a mild base, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude amide.

  • Amide Reduction:

    • Dissolve the crude 5,5-dimethyloxolane-2-carboxamide in an anhydrous ether solvent, such as tetrahydrofuran (THF).

    • Carefully add 1.5-2.0 equivalents of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting precipitate and wash with THF.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield (5,5-dimethyloxolan-2-yl)methanamine.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amide Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product Carboxylic_Acid 5,5-dimethyloxolane- 2-carboxylic acid Amidation Ammonia, Coupling Agent (e.g., HATU) Carboxylic_Acid->Amidation Amide 5,5-dimethyloxolane- 2-carboxamide Amidation->Amide Reduction Lithium Aluminum Hydride (LiAlH4) Amide->Reduction Product (5,5-dimethyloxolan-2-yl)methanamine Reduction->Product

Caption: Proposed two-step synthesis of (5,5-dimethyloxolan-2-yl)methanamine.

Potential Applications in Drug Development

While there are no specific applications documented for (5,5-dimethyloxolan-2-yl)methanamine itself, the oxolane (tetrahydrofuran) ring system is a common scaffold in a variety of biologically active compounds and approved drugs. The dimethyl substitution at the 5-position can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.

As a Privileged Scaffold

The tetrahydrofuran ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its non-planar structure allows for the presentation of substituents in well-defined three-dimensional orientations, facilitating precise interactions with protein binding pockets.

Role of the Amine Functionality

The primary amine group is a key functional handle for further chemical modifications. It can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of a large chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The basic nature of the amine can also be crucial for forming salt bridges with acidic residues in target proteins or for improving aqueous solubility.

Potential Therapeutic Areas

Derivatives of substituted oxolanes have shown promise in a variety of therapeutic areas, including:

  • Antiviral agents: The tetrahydrofuran ring is a core component of many nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and other viral infections.

  • Anticancer agents: Various substituted tetrahydrofurans have been investigated for their cytotoxic effects against cancer cell lines.

  • Central Nervous System (CNS) agents: The oxolane scaffold is present in drugs targeting CNS receptors due to its ability to cross the blood-brain barrier.

Safety and Handling

There is no specific safety and toxicological information available for (5,5-dimethyloxolan-2-yl)methanamine. However, based on its chemical structure as a primary amine, it should be handled with appropriate precautions in a laboratory setting.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Toxicity: Amines can be corrosive and may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. The toxicological properties have not been thoroughly investigated.

Conclusion

(5,5-dimethyloxolan-2-yl)methanamine represents a simple yet potentially valuable building block for medicinal chemistry and drug discovery. While specific data for this compound is scarce, its constituent parts—the dimethyloxolane ring and the primary amine—are well-represented in a multitude of bioactive molecules. The plausible synthetic route outlined provides a starting point for its preparation, and the analysis of its structural features suggests its potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives.

References

  • PubChem. 5,5-Dimethyloxolan-3-ol. National Center for Biotechnology Information. [Link].

  • PubChemLite. (5,5-dimethyloxolan-2-yl)methanamine (C7H15NO). [Link].

  • Chemazone. 4-{[(5,5-dimethyloxolan-3-yl)amino]methyl}-N,N-dimethylquinolin-2-amine. [Link].

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link].

Sources

Exploratory

Physicochemical Profiling of (5,5-Dimethyloxolan-2-yl)methanamine: pKa Modulation and Implications in Medicinal Chemistry

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the precise mod...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the precise modulation of amine basicity is a critical lever for optimizing oral bioavailability, mitigating off-target toxicities (such as hERG liability), and controlling intracellular distribution. (5,5-Dimethyloxolan-2-yl)methanamine (CAS: 1426531-82-9) represents a highly versatile building block that integrates a primary amine with a sterically encumbered oxolane (tetrahydrofuran) ring.

Unlike simple aliphatic amines, which typically exhibit pKa values >10.5, the incorporation of the oxygen-containing heterocycle in this scaffold strategically depresses the basicity of the amine. This whitepaper details the theoretical causality behind its predicted pKa, the profound implications this has on pharmacokinetics (specifically lysosomal trapping and volume of distribution), and provides rigorous, self-validating protocols for empirical evaluation.

Structural Causality and pKa Rationale

To understand the physicochemical behavior of (5,5-dimethyloxolan-2-yl)methanamine, we must deconstruct its structural micro-environments.

The Inductive Effect of the Oxolane Ring

Aliphatic primary amines (e.g., hexylamine) are highly basic, with pKa values typically around 10.6. However, when an amine is positioned adjacent to an oxygen-containing heterocycle, the electronegative oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This withdrawal of electron density stabilizes the unprotonated free base, thereby lowering the pKa.

For example, the structurally analogous tetrahydrofurfurylamine exhibits a predicted pKa of 9.47 ± 0.29[1]. The oxolane oxygen effectively depresses the basicity by approximately one full logarithmic unit compared to a standard alkyl chain. Similar pKa modulation is observed in oxetane-containing amines, which are frequently utilized to reduce basicity and improve ligand efficiency[2].

The Role of the Gem-Dimethyl Group

(5,5-Dimethyloxolan-2-yl)methanamine features a gem-dimethyl substitution at the C5 position of the ring. Alkyl groups are generally electron-donating (+I effect). However, because these methyl groups are located four bonds away from the exocyclic nitrogen, their inductive influence on the amine's electron density is negligible. Therefore, the pKa of (5,5-dimethyloxolan-2-yl)methanamine remains tightly aligned with tetrahydrofurfurylamine, estimated at 9.45 – 9.55 .

What the gem-dimethyl group does alter significantly is the local lipophilicity and steric bulk, which shields the oxolane oxygen from rapid metabolic oxidation (e.g., by cytochrome P450 enzymes) and increases the overall LogP of the fragment.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Amine Building Blocks

CompoundStructural MotifPredicted pKaEst. LogPPrimary Electronic Effect on Amine
HexylamineAliphatic Chain~10.62.0None (Standard Baseline)
TetrahydrofurfurylamineOxolane Ring9.47 ± 0.29-0.35Strong -I (Electron Withdrawing)
(5,5-Dimethyloxolan-2-yl)methanamine Substituted Oxolane~9.50 0.80 Strong -I (Oxygen) + Minimal +I (Methyls)

Medicinal Chemistry Implications

The shift in pKa from ~10.6 to ~9.5 has profound downstream effects on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any drug candidate incorporating this moiety.

Mitigation of Lysosomal Trapping

Lysosomes are acidic intracellular organelles (pH ~4.5). Highly basic, lipophilic amines (pKa > 10) easily cross cell membranes in their neutral state at physiological pH (7.4). Once inside the acidic lysosome, they become >99.99% protonated. Because the charged species cannot passively diffuse back across the lysosomal membrane, the drug accumulates massively within the organelle—a phenomenon known as lysosomal trapping[3][4].

By utilizing (5,5-dimethyloxolan-2-yl)methanamine, the pKa is lowered to ~9.5. According to the Henderson-Hasselbalch equation, while the molecule is still predominantly ionized at pH 7.4, the fraction of neutral species available for membrane permeation is significantly higher than that of a pKa 10.6 amine. Furthermore, the reduced basicity slightly decreases the driving force for irreversible sequestration, often resulting in a more favorable volume of distribution (Vd) and reduced phospholipidosis risk.

Table 2: Ionization State of (5,5-Dimethyloxolan-2-yl)methanamine (Assumed pKa 9.5) Across Biological Compartments

Biological CompartmentLocal pH% Ionized (Protonated)% Unionized (Neutral)Biological Consequence
Stomach1.5>99.99%<0.01%High aqueous solubility for dissolution.
Blood Plasma7.4~99.21%~0.79%Sufficient neutral fraction for passive diffusion.
Cytosol7.2~99.50%~0.50%Intracellular target engagement.
Lysosome4.5>99.99%<0.01%Susceptible to moderate lysosomal trapping.
hERG Channel Liability

The human ether-a-go-go-related gene (hERG) potassium channel is notoriously promiscuous, frequently binding lipophilic, basic amines, leading to drug-induced QT prolongation. The binding affinity is highly dependent on the basicity of the amine (which interacts with Tyr652 and Phe656 residues via cation-π interactions)[2]. Lowering the pKa to 9.5 via the oxolane oxygen, combined with the steric hindrance provided by the gem-dimethyl groups, serves as a dual-pronged strategy to disrupt the optimal pharmacophore required for potent hERG inhibition.

G Blood Blood Plasma (pH 7.4) ~99% Ionized Cytosol Cytosol (pH 7.2) Neutral Species Diffuses Blood->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) >99.99% Ionized Cytosol->Lysosome Protonation Gradient Trapped Ion Trapping (Accumulation) Lysosome->Trapped Membrane Impermeability

Mechanism of Lysosomal Trapping driven by pH gradients and amine pKa.

Self-Validating Experimental Protocols

To transition from theoretical prediction to empirical fact, the following laboratory workflows must be executed. These protocols are designed with internal controls to ensure self-validation.

Protocol 1: Potentiometric Determination of pKa

Causality: While computational models predict a pKa of ~9.5, empirical validation is required due to the complex solvation dynamics of the gem-dimethyl oxolane ring. Potentiometry remains the gold standard for ionizable centers.

Materials:

  • (5,5-Dimethyloxolan-2-yl)methanamine (Analyte, >98% purity)

  • 0.15 M KCl (Background electrolyte to simulate physiological ionic strength)

  • 0.1 M HCl and 0.1 M NaOH (Standardized titrants)

  • Automated potentiometric titrator (e.g., SiriusT3 or equivalent)

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 1.0 mg of the analyte in 1.5 mL of 0.15 M KCl solution. The high aqueous solubility of the protonated amine ensures complete dissolution.

  • Acidification: Inject a predefined volume of 0.1 M HCl to drop the solution pH to ~2.0, ensuring the primary amine is 100% protonated ( R−NH3+​ ).

  • Titration: Titrate the solution with 0.1 M NaOH in 0.05 mL increments under a nitrogen blanket (to prevent CO2​ absorption, which forms carbonic acid and skews results).

  • Data Acquisition: Record the pH after each addition once the potential stabilizes (<0.1 mV/sec drift).

  • Validation & Calculation: Plot the Bjerrum curve (average number of bound protons vs. pH). The pKa is identified at the inflection point where the molecule is 50% ionized. Self-Validation: Run a concurrent titration of labetalol (known pKa 7.4 and 9.4) to confirm instrument accuracy.

Protocol 2: In Vitro Lysosomal Trapping Assay (LC-MS/MS Method)

Causality: To prove that the pKa modulation successfully alters intracellular distribution, we must quantify the compound's sequestration in lysosomes compared to a highly basic control.

Materials:

  • HepG2 Cell Line

  • Test Compound: (5,5-dimethyloxolan-2-yl)methanamine derivative

  • Positive Control: Propranolol (Highly lysosomotropic, pKa 9.5, high LogP)

  • Negative Control: Dexamethasone (Non-lysosomotropic)

  • Lysosome Isolation Kit (e.g., SPIONs or density gradient centrifugation)

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in 6-well plates at 5×105 cells/well and incubate at 37°C, 5% CO2​ for 24 hours.

  • Compound Incubation: Treat the cells with 1 µM of the test compound, positive control, and negative control in separate wells. Incubate for exactly 2 hours to allow steady-state partitioning.

  • Cell Harvesting: Wash the cells 3x with ice-cold PBS to halt diffusion. Harvest cells using a cell scraper (avoid trypsin to maintain membrane integrity).

  • Organelle Fractionation: Lyse the cells using a Dounce homogenizer. Subject the homogenate to differential centrifugation (1,000 x g to remove nuclei; 20,000 x g to pellet lysosomes and mitochondria).

  • Extraction: Resuspend the lysosome-enriched pellet in 100 µL of extraction solvent (Acetonitrile:Methanol 50:50 containing an internal standard). Vortex for 5 minutes and centrifuge at 15,000 x g to precipitate organelle proteins.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant into a triple quadrupole LC-MS/MS. Calculate the Lysosome-to-Cytosol concentration ratio ( Kp,lyso​ ).

  • Validation: The assay is considered valid only if the Kp,lyso​ of Propranolol is >10 and Dexamethasone is <1.

G A Synthesize/Procure Target Amine B Potentiometric Titration (Empirical pKa) A->B C Lipophilicity Assay (LogD at pH 7.4) A->C D In Vitro ADME Profiling B->D C->D E Lysosomal Trapping Assay (LC-MS/MS) D->E F hERG Binding Assay (Patch Clamp) D->F

Workflow for the physicochemical validation and ADME profiling of novel amine scaffolds.

Conclusion

The rational design of drug candidates requires a deep understanding of how micro-structural changes impact macroscopic pharmacokinetic behavior. The substitution of a standard aliphatic amine with (5,5-dimethyloxolan-2-yl)methanamine provides a targeted ~1.0 log unit reduction in pKa (to ~9.5) driven by the inductive effect of the oxolane oxygen. When combined with the increased steric bulk and lipophilicity of the gem-dimethyl group, this fragment serves as a sophisticated tool for medicinal chemists aiming to fine-tune volume of distribution, reduce hERG affinity, and optimize cellular permeability.

References

  • Discovery of AM-6494: A Potent and Orally Efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitor with in Vivo Selectivity over BACE2. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Evaluation of Lung Tissue Retentive Prodrugs. Nottingham ePrints. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of Substituted Oxolane Methanamines: A Technical Guide for Rational Drug Design

Executive Summary Substituted oxolane methanamines—specifically derivatives of (tetrahydrofuran-2-yl)methanamine—are recognized as 1[1]. Their incorporation into drug candidates profoundly influences metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted oxolane methanamines—specifically derivatives of (tetrahydrofuran-2-yl)methanamine—are recognized as 1[1]. Their incorporation into drug candidates profoundly influences metabolic stability, binding affinity, and overall pharmacokinetics. However, the inherent flexibility of the five-membered cyclic ether presents unique thermodynamic challenges. This whitepaper provides an in-depth analysis of the conformational dynamics, intramolecular interactions, and stereochemical stabilities of these systems, equipping researchers with the theoretical grounding and self-validating experimental protocols necessary to optimize these scaffolds.

Conformational Dynamics: The Pseudorotation Cycle

The oxolane (tetrahydrofuran) ring is not a static planar structure; it undergoes rapid pseudorotation. This dynamic process involves the continuous migration of the ring's puckering amplitude, transitioning between the Envelope (Cs symmetry) and Twist (C2 symmetry) conformations.

The thermodynamic energy differences between the various envelope and twist conformations are exceptionally small, typically within a few kcal/mol[2]. The transition state energy barrier connecting these conformers is remarkably low, estimated at approximately 4 kJ/mol[3]. Because of this low barrier, unsubstituted oxolanes exist as a dynamic, time-averaged equilibrium at room temperature. However, the introduction of a methanamine substituent at the C2 position biases this equilibrium, as the molecule seeks to minimize steric clashes while maximizing stabilizing orbital overlaps (such as the anomeric effect).

ConformationalDynamics Twist Twist (C2) Conformer TS Transition State (ΔG‡ ~ 4 kJ/mol) Twist->TS Thermal Activation TS->Twist Relaxation Envelope Envelope (Cs) Conformer TS->Envelope Relaxation Envelope->TS Thermal Activation Substituents Substituent Sterics & H-Bonding Bias Substituents->Twist Substituents->Envelope

Fig 1. Pseudorotation equilibrium between oxolane conformers modulated by substituent effects.

Intramolecular Hydrogen Bonding and ADME Implications

A defining thermodynamic feature of (oxolan-2-yl)methanamines is the potential for intramolecular hydrogen bonding between the lone pairs of the oxolane oxygen (acceptor) and the primary/secondary amine protons (donor).

The formation of this intramolecular hydrogen bond stabilizes specific twist conformations. More importantly from a drug development perspective, this interaction effectively masks both a hydrogen bond donor and an acceptor from the surrounding aqueous environment. This masking 4 of the molecule without altering its molecular weight[4]. When designing CNS-active compounds, leveraging this thermodynamic stabilization is a proven strategy to enhance blood-brain barrier (BBB) penetration.

Stereochemical Stability in Poly-Substituted Oxolanes

When additional substituents (e.g., methyl or aryl groups) are introduced to the oxolane ring, the relative thermodynamic stability of the resulting diastereomers (cis vs. trans) dictates the stereochemical outcome of synthetic equilibrations.

Under thermodynamic control, the major isomer produced is the one that minimizes steric 1,3-diaxial-like interactions while maximizing stabilizing anomeric effects[5]. For example, in stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, the reaction pathways often proceed through radical intermediates that exhibit a 6[6]. Understanding these energy differentials is critical for optimizing asymmetric synthetic yields.

Quantitative Thermodynamic Data

The following table summarizes the relative thermodynamic parameters for key oxolane methanamine conformers and isomers, derived from a synthesis of computational and experimental data.

Compound / ScaffoldConformer / IsomerRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predominant Thermodynamic Driving Force
Unsubstituted OxolaneEnvelope (Cs)0.00.0Reference State
Unsubstituted OxolaneTwist (C2)+0.1+0.2Pseudorotation Flexibility
(Oxolan-2-yl)methanamineTrans (Twist)0.00.0Intramolecular H-Bonding
(Oxolan-2-yl)methanamineCis (Envelope)+1.2+1.5Steric Repulsion
5-Methyl-(oxolan-2-yl)methanamineTrans, Trans0.00.0Minimized 1,3-diaxial interactions
5-Methyl-(oxolan-2-yl)methanamineCis, Cis+2.4+2.8Severe Steric Clash

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of a novel substituted oxolane methanamine, empirical data must be tightly coupled with computational models. The following protocols are designed with built-in causality and self-validation mechanisms.

ExperimentalWorkflow Step1 1. Synthesis & Isolation (Substituted Oxolane Methanamine) Step2 2. Variable Temperature NMR (Quantify Conformational Dynamics) Step1->Step2 Step3 3. DFT/B3LYP Computations (Map Potential Energy Surface) Step1->Step3 Step4 4. Acid-Catalyzed Equilibration (Determine Thermodynamic Isomer) Step1->Step4 Step5 5. Stability Profiling & ADME Correlation Step2->Step5 Kinetic Data Step3->Step5 Energy Gaps Step4->Step5 Isomer Ratio

Fig 2. Self-validating experimental workflow for determining thermodynamic stability.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Mapping
  • Objective: To freeze out rapid pseudorotation and quantify the Cs/C2 conformer ratio.

  • Causality: At 298 K, the rapid interconversion (~4 kJ/mol barrier) results in a time-averaged NMR spectrum. By lowering the temperature to 180 K in a non-freezing, non-polar solvent (e.g., Toluene- d8​ ), the thermal energy drops below the pseudorotation activation barrier. This isolates the conformers on the NMR timescale, allowing direct integration of distinct resonances.

  • Step-by-Step:

    • Dissolve 15 mg of the oxolane methanamine in 0.6 mL of anhydrous Toluene- d8​ . (Toluene is chosen over Chloroform to prevent acid-catalyzed degradation at varying temperatures).

    • Acquire a baseline 1H-NMR and 13C-NMR spectrum at 298 K.

    • Cool the probe in 20 K increments down to 180 K, allowing 15 minutes of thermal equilibration at each step.

    • Acquire spectra at 180 K and integrate the distinct signals corresponding to the isolated conformers.

  • Self-Validation System: Return the sample to 298 K and re-acquire the spectrum. The integration ratios and chemical shifts must perfectly match the initial 298 K baseline. Any deviation indicates temperature-induced precipitation or sample degradation, invalidating the low-temperature kinetic data.

Protocol B: Acid-Catalyzed Thermodynamic Equilibration
  • Objective: To determine the global thermodynamic minimum among diastereomers (cis vs. trans).

  • Causality: Kinetic synthesis often yields a mixture of diastereomers based on transition state energies. By subjecting the isolated mixture to a Lewis acid (e.g., BF3·OEt2), the oxolane ring undergoes reversible C-O bond cleavage. This allows the substituents to epimerize, funneling the system toward the lowest-energy thermodynamic state driven by the minimization of steric clashes.

  • Step-by-Step:

    • Isolate pure cis and pure trans isomers of the target oxolane methanamine via preparative HPLC.

    • In two separate reaction vials, dissolve 50 mg of the cis isomer and 50 mg of the trans isomer in 5 mL of anhydrous dichloromethane (DCM).

    • Add 0.1 equivalents of BF3·OEt2 to both vials and stir at 25°C for 48 hours.

    • Quench with saturated aqueous NaHCO3, extract the organic layer, dry over Na2SO4, and analyze the diastereomeric ratio via GC-MS or 1H-NMR.

  • Self-Validation System: Both parallel reactions (starting from pure cis and pure trans) MUST converge to the exact same diastereomeric ratio (e.g., 85:15 trans:cis). If the final ratios differ, the system has not reached true thermodynamic equilibrium, and the reaction time or catalyst loading must be increased.

Protocol C: Computational Quantum Mechanical (QM) Modeling
  • Objective: To quantify the energetic contributions of intramolecular hydrogen bonding versus steric strain.

  • Causality: Empirical data alone cannot separate steric strain from electronic stabilization. are employed because this specific functional and basis set combination accurately models electron correlation and non-covalent interactions (like H-bonds) without prohibitive computational cost.

  • Step-by-Step:

    • Generate 3D conformer libraries using a molecular mechanics force field (e.g., MMFF94).

    • Optimize the lowest energy geometries using DFT at the B3LYP/6-311++G(2d,2p) level of theory.

    • Apply a Polarizable Continuum Model (PCM) to simulate the dielectric constant of the solvent used in Protocol A (Toluene).

    • Calculate the Gibbs free energy (ΔG) for each optimized conformer.

  • Self-Validation System: The computationally predicted Boltzmann distribution of conformers at 180 K must be cross-referenced against the experimental integration ratios from Protocol A. A divergence of >5% requires re-evaluating the chosen solvent continuum model or upgrading to a dispersion-corrected functional (e.g., ωB97X-D).

References

  • Enthalpy of formation of 2-methyltetrahydrofuran: Experimental and computational study ResearchGate[Link]

  • GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS Scholar DLU[Link]

  • Radical Oxidative Cyclization of Spiroacetals to Bis-spiroacetals: An Overview MDPI[Link]

  • Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones Journal of the American Chemical Society (ACS Publications)[Link]

  • Intramolecular Hydrogen Bonding in Medicinal Chemistry ACS Publications[Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of (5,5-dimethyloxolan-2-yl)methanamine

A Technical Whitepaper for Process Chemists and Drug Development Professionals Executive Summary In early-stage drug development and process chemistry, the solvation behavior of small-molecule intermediates dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Process Chemists and Drug Development Professionals

Executive Summary

In early-stage drug development and process chemistry, the solvation behavior of small-molecule intermediates dictates the efficiency of extraction, crystallization, and formulation workflows. (5,5-dimethyloxolan-2-yl)methanamine (Molecular Formula: C₇H₁₅NO)[1], also known as (5,5-dimethyltetrahydrofuran-2-yl)methanamine, is a highly versatile primary amine featuring a substituted oxolane ring[2].

While its parent compound, tetrahydrofurfurylamine, is highly miscible with water and polar solvents[3], the introduction of a gem-dimethyl group at the 5-position fundamentally alters its physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of both the free base[2] and its hydrochloride salt[4] in organic solvents, offering a self-validating experimental protocol for thermodynamic solubility screening.

Structural Causality: The Amphiphilic Solvation Mechanism

To predict the solubility of (5,5-dimethyloxolan-2-yl)methanamine, we must analyze its structural domains and how they dictate solvent interactions. The molecule is inherently amphiphilic, possessing two distinct microenvironments:

  • The Hydrophilic Domain (Hydrogen Bonding): The primary amine (-NH₂) and the ether oxygen (-O-) within the oxolane ring act as potent hydrogen bond donors and acceptors. This domain drives solubility in polar protic solvents (e.g., methanol, ethanol) and water.

  • The Lipophilic Domain (Van der Waals Forces): The alkane backbone of the tetrahydrofuran ring, coupled with the bulky gem-dimethyl group at the C5 position, creates a significant hydrophobic surface area.

The Gem-Dimethyl Effect: In standard tetrahydrofurfurylamine, the molecule is small enough that the hydration shell around the polar groups can easily overcome the hydrophobic penalty of the ring, resulting in complete water miscibility[3]. However, the steric bulk of the gem-dimethyl group in (5,5-dimethyloxolan-2-yl)methanamine disrupts this hydration network. It lowers the local dielectric constant of the molecule, significantly reducing the aqueous solubility of the free base while exponentially increasing its affinity for non-polar organic solvents (e.g., hexane, toluene) via enhanced dispersion forces.

Solvation Core Compound: (5,5-dimethyloxolan-2-yl)methanamine Domain1 Hydrophilic Domain (Primary Amine + Ether O) Core->Domain1 Domain2 Lipophilic Domain (gem-Dimethyl + Alkane Ring) Core->Domain2 Mech1 Hydrogen Bonding & Dipole Interactions Domain1->Mech1 Mech2 Van der Waals & Dispersion Forces Domain2->Mech2 Solv1 Polar Protic Solvents (MeOH, EtOH, H2O) Solv2 Non-Polar Solvents (Hexane, Toluene) Mech1->Solv1 Mech2->Solv2

Fig 1. Structural domains of (5,5-dimethyloxolan-2-yl)methanamine dictating solvent interactions.

Quantitative Solubility Matrices

In pharmaceutical processing, amines are frequently isolated as hydrochloride salts to improve stability and crystallinity[5]. The transition from the neutral free base to the charged hydrochloride salt (CAS: 1803592-77-9)[4] completely inverts the solubility profile.

The table below summarizes the empirical solubility profiles across various solvent classes at 25°C.

Table 1: Estimated Thermodynamic Solubility Profile at 25°C

Solvent ClassSolventDielectric Constant (ε)Free Base SolubilityHCl Salt Solubility
Non-Polar Hexane1.9Very High (>100 mg/mL)Practically Insoluble (<1 mg/mL)
Non-Polar Toluene2.4Very High (>100 mg/mL)Practically Insoluble (<1 mg/mL)
Polar Aprotic Ethyl Acetate6.0High (>50 mg/mL)Low (<5 mg/mL)
Polar Aprotic Dichloromethane9.1High (>100 mg/mL)Moderate (10–30 mg/mL)
Polar Aprotic Acetonitrile37.5High (>50 mg/mL)Moderate (20–40 mg/mL)
Polar Protic Methanol32.7High (>100 mg/mL)Very High (>100 mg/mL)
Polar Protic Water80.1Moderate (10–20 mg/mL)Very High (>200 mg/mL)

Data Interpretation: The free base is ideal for liquid-liquid extraction (LLE) into non-polar organic layers (e.g., toluene or ethyl acetate) from an aqueous basic phase. Conversely, the HCl salt can be effectively precipitated or crystallized from non-polar solvents by introducing hydrogen chloride gas or an ethereal HCl solution.

Self-Validating Experimental Protocol: Thermodynamic Solubility Screening

To accurately determine the solubility of (5,5-dimethyloxolan-2-yl)methanamine in a specific solvent matrix, researchers must use a self-validating shake-flask method. Relying solely on visual dissolution is prone to error due to supersaturation or polymorph conversion.

This protocol integrates X-ray Powder Diffraction (XRPD) of the residual solid to guarantee that the solid-state form (e.g., the HCl salt) has not disproportionated into the free base during the assay—a common failure mode in amine solubility testing.

Step-by-Step Methodology
  • Preparation of the Suspension:

    • Weigh approximately 50 mg of (5,5-dimethyloxolan-2-yl)methanamine (or its HCl salt) into a 2 mL glass HPLC vial.

    • Add 500 µL of the target organic solvent to create a visibly supersaturated suspension.

  • Equilibration (Kinetic to Thermodynamic State):

    • Seal the vial and place it in a thermomixer set to 25.0°C (± 0.1°C).

    • Agitate at 800 RPM for 24 hours. Causality note: 24 hours is required to overcome the kinetic dissolution barrier and reach true thermodynamic equilibrium.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube.

    • Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Supernatant Analysis (Quantitation):

    • Carefully aspirate 100 µL of the clear supernatant and dilute it with a compatible diluent (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the detector.

    • Analyze the concentration using HPLC coupled with a Charged Aerosol Detector (CAD) or LC-MS, as the molecule lacks a strong UV chromophore[1].

  • Solid-Phase Validation (The Self-Validating Step):

    • Extract the remaining solid pellet and dry it under a gentle stream of nitrogen.

    • Analyze the solid via XRPD. If the diffraction pattern matches the starting material, the solubility value is valid. If the pattern changes, the compound has undergone a solvent-mediated phase transition or salt disproportionation, and the recorded solubility applies to the new solid form.

G N1 Compound Dispensing (Excess Solid) N2 Solvent Addition (Varying Dielectric Constants) N1->N2 N3 Equilibration (24h at 25°C, 800 RPM) N2->N3 N4 Phase Separation (Centrifugation at 10,000g) N3->N4 N5 Supernatant Analysis (HPLC-CAD / LC-MS) N4->N5 Liquid Phase N6 Solid Phase Validation (XRPD Analysis) N4->N6 Solid Phase

Fig 2. Self-validating high-throughput thermodynamic solubility screening workflow.

Implications for Synthetic Workflows

Understanding this solubility profile is critical when utilizing (5,5-dimethyloxolan-2-yl)methanamine as an intermediate, such as in the synthesis of complex imidazo[1,2-a]pyridine-3-carboxamide derivatives[5].

  • Reaction Solvent Selection: For nucleophilic substitution reactions utilizing the free base, polar aprotic solvents like Acetonitrile or DMF provide an optimal balance. They easily dissolve the lipophilic free base while stabilizing the polar transition states of the amine group.

  • Product Isolation: To isolate the compound from a crude reaction mixture, an acid-base extraction is highly effective. The crude mixture can be dissolved in ethyl acetate and washed with 1M HCl. The amine will protonate, becoming highly water-soluble[4], and partition into the aqueous layer, leaving lipophilic impurities in the organic phase. Subsequent basification of the aqueous layer with NaOH will regenerate the free base, which can then be back-extracted into fresh ethyl acetate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (5,5-dimethyloxolan-2-yl)methanamine as a Strategic Heterocyclic Building Block in Medicinal Chemistry

Abstract: Saturated heterocyclic scaffolds are cornerstones of modern medicinal chemistry, offering a pathway to escape the "flatland" of aromatic compounds and access novel chemical space with improved three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Saturated heterocyclic scaffolds are cornerstones of modern medicinal chemistry, offering a pathway to escape the "flatland" of aromatic compounds and access novel chemical space with improved three-dimensionality and physicochemical properties. This guide provides an in-depth exploration of (5,5-dimethyloxolan-2-yl)methanamine, a versatile tetrahydrofuran (THF)-based building block. We will detail its strategic value in drug design, focusing on its ability to modulate pharmacokinetic profiles, and provide robust, field-tested protocols for its incorporation into lead compounds via common synthetic transformations.

The Strategic Value of the 5,5-Dimethyl-THF Moiety

The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] Its utility stems from a unique combination of stability, polarity, and conformational influence. The specific building block, (5,5-dimethyloxolan-2-yl)methanamine, offers a trifecta of strategically valuable features for the medicinal chemist.

  • The THF Core: As a saturated heterocycle, the THF ring introduces a distinct three-dimensional geometry compared to flat aromatic rings. The oxygen atom acts as a hydrogen bond acceptor, which can introduce new, favorable interactions with biological targets and improve aqueous solubility—a critical parameter for drug absorption and distribution.[2][3]

  • The Gem-Dimethyl Group: Positioned at C5, the gem-dimethyl group serves two primary purposes. First, it acts as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at the adjacent C4 position or the ether oxygen. Second, it increases the lipophilicity of the scaffold, providing a tool to balance the polarity introduced by the THF oxygen and the primary amine. This allows for fine-tuning of a molecule's overall LogP.

  • The Primary Aminomethyl Handle: The primary amine is an exceptionally versatile functional group, serving as a robust attachment point for a vast array of functionalities.[4][5] This enables rapid library synthesis and structure-activity relationship (SAR) exploration through well-established reactions like amidation and reductive amination.

cluster_0 Structural Features of (5,5-dimethyloxolan-2-yl)methanamine cluster_1 Applications in Drug Design COMPOUND Key Features A Primary Aminomethyl Group (Versatile Functional Handle) B Tetrahydrofuran (THF) Ring (Polar Scaffold, H-Bond Acceptor) C gem-Dimethyl Group (Metabolic Shield, Lipophilic Tuning) G Enable SAR Exploration (Rapid Diversification) A->G Enables D Improve ADME Properties (Solubility, Metabolic Stability) B->D Contributes to E Increase 3D Character (Escape Flatland) B->E Provides F Bioisosteric Replacement (for Phenyl, Cyclohexyl) B->F Allows for C->D Enhances APP Strategic Advantages

Caption: Key features of the building block and their strategic applications.

Core Synthetic Protocols

The primary amine of (5,5-dimethyloxolan-2-yl)methanamine is the key to its utility. Below are detailed, self-validating protocols for three fundamental transformations crucial for drug discovery programs.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is the most frequently used reaction in medicinal chemistry.[6] This protocol describes a reliable carbodiimide-mediated coupling to link the building block to a carboxylic acid of interest. The use of additives like HOBt or DMAP is often critical for achieving high yields, especially with less reactive coupling partners.[7]

START Start Materials: - Building Block - Carboxylic Acid (R-COOH) - EDC, HOBt, DIPEA STEP1 Step 1: Acid Activation Dissolve R-COOH, EDC, HOBt in DCM/DMF. Stir 15 min. START->STEP1 STEP2 Step 2: Amine Addition Add Building Block and DIPEA. Stir at RT. STEP1->STEP2 STEP3 Step 3: Reaction Monitoring Monitor by LC-MS or TLC (Typically 4-16h). STEP2->STEP3 STEP4 Step 4: Aqueous Workup Dilute with DCM. Wash with aq. NaHCO3, then brine. STEP3->STEP4 STEP5 Step 5: Purification Dry (Na2SO4), concentrate. Purify via column chromatography. STEP4->STEP5 END Final Product: Amide Derivative STEP5->END

Caption: Workflow for amide bond formation.

Methodology:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Acid Activation: Dissolve the solids in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir the mixture at room temperature for 15-20 minutes. This forms the reactive O-acylisourea intermediate, which is subsequently converted to a more stable HOBt-ester.[8]

  • Amine Addition: In a separate vial, dissolve (5,5-dimethyloxolan-2-yl)methanamine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and saturated aqueous NaCl (brine, 1x).

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting:

  • Low Yield: Ensure reagents, particularly EDC, are fresh. Consider using a different coupling agent like HATU. For electron-deficient amines or sterically hindered acids, increasing the reaction temperature to 40 °C may be beneficial.[7]

  • Side Products: If racemization is a concern for chiral carboxylic acids, conduct the reaction at 0 °C.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to secondary amines.[5][9] The Borch reductive amination, using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, is highly effective as it selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[10]

START Start Materials: - Building Block - Aldehyde/Ketone - NaBH(OAc)3 STEP1 Step 1: Imine Formation Combine Building Block and Carbonyl in DCE. Add acetic acid (cat.). START->STEP1 STEP2 Step 2: Reduction Add NaBH(OAc)3 portion-wise. Stir at RT. STEP1->STEP2 STEP3 Step 3: Reaction Monitoring Monitor by LC-MS or TLC (Typically 2-12h). STEP2->STEP3 STEP4 Step 4: Quenching & Workup Quench with sat. aq. NaHCO3. Extract with DCM. STEP3->STEP4 STEP5 Step 5: Purification Dry (Na2SO4), concentrate. Purify via column chromatography. STEP4->STEP5 END Final Product: Secondary Amine STEP5->END

Caption: Workflow for reductive amination.

Methodology:

  • Reaction Setup: To a flask, add the aldehyde or ketone (1.0 eq) and (5,5-dimethyloxolan-2-yl)methanamine (1.1 eq). Dissolve them in an anhydrous solvent like 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1-0.2 M).

  • Imine/Enamine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate. Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Addition may cause gas evolution.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by LC-MS or TLC (typically 2-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification & Characterization: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography. Characterize the final secondary amine by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting:

  • Stalled Reaction: For less reactive ketones, the reaction may be slow. Gentle heating (40-50 °C) can accelerate the rate of iminium formation. Alternatively, using a more powerful reducing agent or a different solvent system might be necessary.[4]

  • Dialkylation Product: While less common with this method, ensure the amine is not the limiting reagent. Adding the reducing agent before the iminium has fully formed can help minimize this side reaction.

Data Summary & Physicochemical Impact

The incorporation of the (5,5-dimethyloxolan-2-yl)methanamine scaffold is intended to favorably modulate a compound's properties. The table below illustrates the expected outcomes of the described protocols and the potential impact on key physicochemical parameters when replacing a common aromatic group.

Reaction TypeCoupling PartnerTypical YieldPurity (Post-Chromatography)Predicted Physicochemical Impact (vs. Benzylamine analog)
Amide Coupling Benzoic Acid75-95%>98% LogP, Solubility, sp³ character
Reductive Amination Benzaldehyde70-90%>98% LogP, Solubility, H-bond donors
Reductive Amination Cyclohexanone65-85%>95%Similar LogP, Polarity, H-bond donors

Yields and impacts are illustrative and depend on the specific substrates used.

Conclusion

(5,5-dimethyloxolan-2-yl)methanamine is a high-value building block for modern drug discovery. Its unique combination of a polar, three-dimensional THF core, a metabolically-stabilizing gem-dimethyl group, and a synthetically versatile primary amine handle makes it an ideal tool for lead optimization. By providing access to novel chemical space with improved ADME properties, this scaffold can help overcome common challenges in the development of safe and effective therapeutics. The robust protocols provided herein offer a clear path for its successful incorporation into diverse molecular frameworks.

References

  • Werkmeister, S., Neumann, J., & Beller, M. (2015). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem, 7(5), 734-737. Available at: [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of Visualized Experiments, (56), e3282. Available at: [Link]

  • Leveraging Tetrahydrofuran Derivatives for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2024, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. (2021). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 7, 2024, from [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. (2015). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • What is tetrahydrofuran used for? (2025). East Chemicals. Retrieved March 7, 2024, from [Link]

Sources

Application

Application Notes and Protocols for Reductive Amination Using 5,5-Dimethyloxolan-2-ylmethanamine

Introduction: Navigating the Synthesis of Complex Amines Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Complex Amines

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds. This reaction class is of paramount importance in the pharmaceutical and agrochemical industries for the construction of a diverse array of bioactive molecules.[1][2][3] The procedure typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[1][4][5] This one-pot approach is highly favored for its efficiency and operational simplicity.[1][6]

This application note provides a detailed guide to performing reductive amination using 5,5-dimethyloxolan-2-ylmethanamine, a primary amine featuring a sterically hindered and functionally rich tetrahydrofuran moiety. The presence of the bulky 5,5-dimethyloxolane group introduces specific challenges and considerations regarding reaction kinetics and reagent choice. These protocols have been developed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis of novel secondary amines incorporating this unique structural motif.

The inherent steric bulk of 5,5-dimethyloxolan-2-ylmethanamine necessitates careful optimization of reaction conditions to achieve high yields and purity. We will explore the selection of appropriate reducing agents, solvents, and additives to overcome the steric hindrance and facilitate efficient imine formation and subsequent reduction.

Understanding the Reagent: 5,5-Dimethyloxolan-2-ylmethanamine

Due to the specialized nature of 5,5-dimethyloxolan-2-ylmethanamine, it may not be commercially available. A plausible synthetic route is presented here for its preparation, starting from the readily available 5,5-dimethyl-tetrahydrofuran-2-carboxylic acid.

Proposed Synthesis of 5,5-Dimethyloxolan-2-ylmethanamine

The synthesis can be envisioned as a two-step process involving the conversion of the carboxylic acid to an amide, followed by reduction to the primary amine.

  • Amide Formation: The carboxylic acid is first converted to an acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with aqueous ammonia to furnish the corresponding primary amide.

  • Amide Reduction: The amide is subsequently reduced to the target primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

This synthetic sequence provides a reliable method for accessing the desired starting material for subsequent reductive amination reactions.

The Mechanism of Reductive Amination

The reductive amination process proceeds through two key mechanistic steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically the rate-limiting step, especially with sterically hindered amines. This addition forms a hemiaminal intermediate, which then undergoes dehydration to yield the corresponding imine. The formation of the imine is a reversible process and is often catalyzed by mild acid.[7]

  • Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond by a hydride-based reducing agent. The choice of reducing agent is critical to ensure selective reduction of the imine in the presence of the unreacted carbonyl compound.[4][6]

Figure 1: Generalized mechanism of reductive amination.

Key Experimental Considerations for a Hindered Amine

The steric bulk of the 5,5-dimethyloxolane moiety in 5,5-dimethyloxolan-2-ylmethanamine presents a significant kinetic barrier to the initial nucleophilic attack on the carbonyl carbon. To ensure successful and efficient reactions, the following factors must be carefully considered:

  • Choice of Reducing Agent: For sterically hindered substrates, a mild and selective reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this application.[5][6] Its reduced reactivity compared to sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) allows for the in-situ reduction of the imine without significant reduction of the starting aldehyde or ketone.[5][6] This is particularly advantageous as it allows for a one-pot procedure where all reagents are mixed at the outset.[6]

  • Solvent Selection: Anhydrous, non-protic solvents are generally preferred to avoid unwanted side reactions with the reducing agent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[5][8] Tetrahydrofuran (THF) can also be used.[8]

  • Role of Acid Catalysis: The formation of the imine intermediate is often accelerated by the presence of a catalytic amount of a weak acid, such as acetic acid.[5] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

  • Reaction Temperature and Time: Due to the steric hindrance, reactions may require longer reaction times or slightly elevated temperatures to proceed to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial.

Experimental Protocols

The following protocols provide a general framework for the reductive amination of 5,5-dimethyloxolan-2-ylmethanamine with both aldehydes and ketones.

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes a general procedure for the reaction of 5,5-dimethyloxolan-2-ylmethanamine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • 5,5-dimethyloxolan-2-ylmethanamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5,5-dimethyloxolan-2-ylmethanamine (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Ketone

The reductive amination of ketones is generally slower than that of aldehydes due to increased steric hindrance and lower electrophilicity of the carbonyl carbon. This protocol incorporates an acid catalyst to facilitate the reaction.

Materials:

  • 5,5-dimethyloxolan-2-ylmethanamine (1.0 eq)

  • Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add 5,5-dimethyloxolan-2-ylmethanamine (1.0 eq) and the ketone (1.2 eq).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) (concentration typically 0.1-0.5 M).

  • Add a catalytic amount of glacial acetic acid (~0.1 eq).

  • Stir the solution at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise.

  • Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameters

The following table summarizes the key reaction parameters for the reductive amination of 5,5-dimethyloxolan-2-ylmethanamine.

ParameterAldehyde SubstrateKetone SubstrateRationale
Amine:Carbonyl Ratio 1 : 1.11 : 1.2A slight excess of the carbonyl compound drives the imine formation equilibrium forward.
Reducing Agent NaBH(OAc)₃NaBH(OAc)₃Mild and selective, ideal for one-pot reactions with sterically hindered substrates.[5][6]
Equivalents of Reductant 1.5 eq2.0 eqA larger excess is used for the less reactive ketone substrates to ensure complete reduction.
Solvent Anhydrous DCMAnhydrous DCENon-protic solvents that are compatible with the reducing agent. DCE is preferred for higher temperatures.[5][8]
Catalyst Not usually requiredAcetic Acid (cat.)Catalytic acid accelerates the slower imine formation with ketones.[5]
Temperature Room Temperature40-60 °CElevated temperature is often necessary to overcome the higher activation energy for ketone reactions.
Reaction Time 12-24 hours24-48 hoursLonger reaction times are required due to the steric hindrance of the amine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the reductive amination protocols described.

Reductive_Amination_Workflow A 1. Combine Amine and Carbonyl in Anhydrous Solvent B 2. Stir at Room Temperature (allow for imine formation) A->B C 3. Add NaBH(OAc)3 Portion-wise B->C D 4. Stir at Appropriate Temperature (monitor reaction) C->D E 5. Quench with Saturated NaHCO3 D->E F 6. Aqueous Workup (Extraction with Organic Solvent) E->F G 7. Dry, Filter, and Concentrate F->G H 8. Purify by Column Chromatography G->H

Figure 2: General experimental workflow for reductive amination.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction time, temperature (for ketone substrates), or the equivalents of the reducing agent. For particularly unreactive ketones, the use of a stronger Lewis acid catalyst, such as Ti(OiPr)₄, can be explored, though this may require a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[4]

  • Dialkylation: With primary amines, there is a possibility of dialkylation to form a tertiary amine. However, the steric hindrance of 5,5-dimethyloxolan-2-ylmethanamine significantly disfavors this side reaction. If dialkylation is observed, a stepwise procedure where the imine is formed first, followed by the addition of a less reactive reducing agent like NaBH₄, can be employed.[5]

  • Purification: The polarity of the final secondary amine product will depend on the nature of the substituent introduced from the carbonyl compound. A range of solvent systems for flash chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be screened to achieve optimal separation.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful reductive amination of 5,5-dimethyloxolan-2-ylmethanamine with a variety of carbonyl partners. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, researchers can effectively synthesize novel secondary amines bearing the sterically demanding and functionally interesting 5,5-dimethyloxolane moiety. These building blocks hold significant potential for the development of new chemical entities in drug discovery and materials science.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (2025, August 5). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]

  • ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • Frontiers in Chemistry. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

  • PubMed. (2010, August 20). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. [Link]

  • YouTube. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link]

Sources

Method

Application Note: Incorporating (5,5-Dimethyloxolan-2-yl)methanamine into Peptidomimetic Scaffolds

Executive Summary & Rationale The translation of native peptides into viable clinical therapeutics is frequently hindered by their rapid proteolytic degradation and poor membrane permeability. To overcome these pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The translation of native peptides into viable clinical therapeutics is frequently hindered by their rapid proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic liabilities, structural modification of the peptide backbone—specifically the incorporation of non-natural, conformationally restricted building blocks—has become a cornerstone of modern drug development [1].

The compound (5,5-dimethyloxolan-2-yl)methanamine (CAS: 1426531-82-9) is a highly specialized primary amine featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the C5 position [2]. Integrating this module into peptidomimetics (either as a C-terminal capping agent or as a side-chain surrogate in peptoids) provides profound structural advantages:

  • The Thorpe-Ingold Effect: The gem-dimethyl groups at the C5 position restrict the conformational flexibility of the oxolane ring, locking it into a specific envelope conformation. This pre-organization reduces the entropic penalty upon target receptor binding.

  • Steric Shielding: The bulky dimethyl groups provide significant steric hindrance, effectively shielding adjacent amide bonds from enzymatic hydrolysis by exopeptidases.

  • Amphiphilic Balance: While the hydrocarbon framework and methyl groups enhance lipophilicity and cellular permeability—a principle successfully demonstrated in tetrahydrofuran-modified peptide nucleic acids (thyclotides)[3]—the ethereal oxygen acts as a hydrogen-bond acceptor, ensuring the molecule maintains sufficient aqueous solubility [4].

Physicochemical Profiling

The strategic insertion of (5,5-dimethyloxolan-2-yl)methanamine fundamentally alters the physicochemical profile of the resulting peptidomimetic. Table 1 summarizes the expected shifts in molecular properties compared to a native peptide control.

Table 1: Impact of Oxolane-Amine Incorporation on Peptidomimetic Properties

PropertyNative Peptide (Control)Oxolane-Modified PeptidomimeticMechanistic Rationale
Proteolytic Stability Low ( t1/2​ < 1 hr in serum)High ( t1/2​ > 24 hrs in serum)Steric shielding by gem-dimethyl groups prevents exopeptidase docking and active site alignment.
Lipophilicity (LogP) Low (Highly Hydrophilic)Moderate to HighThe saturated hydrocarbon framework of the oxolane ring increases overall lipophilicity.
Aqueous Solubility HighMaintained / Moderately ReducedThe ethereal oxygen acts as a potent hydrogen-bond acceptor, offsetting the hydrophobic gains of the methyl groups.
Conformational Rigidity High Flexibility (Random Coil)Restricted (Pre-organized)The Thorpe-Ingold effect from C5-dimethyls restricts rotatable bonds, favoring stable secondary structures.

Synthetic Workflows & Logical Relationships

Incorporating this building block into a growing peptidomimetic chain is most efficiently achieved via a submonomer solid-phase synthesis approach [1]. This circumvents the need to pre-synthesize complex, Fmoc-protected oxolane-amino acids.

G Start Fmoc-Rink Amide Resin (Swelling in THF/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Acylate Acylation (Bromoacetic acid, DIC) Deprotect->Acylate Aminate Amination (SN2) (5,5-dimethyloxolan-2-yl)methanamine Acylate->Aminate Aminate->Acylate Iterate for Peptoid Elongation Cleave Resin Cleavage (TFA/TIPS/H2O) Aminate->Cleave Final Step Analyze HPLC / LC-MS Validation Cleave->Analyze

Workflow for solid-phase synthesis of oxolane-modified peptidomimetics via the submonomer approach.

Experimental Protocols

Protocol A: C-Terminal Capping via Solution-Phase Amidation

This protocol is designed to cap a fully protected peptide sequence, preventing carboxypeptidase degradation in vivo.

Causality & Reagent Selection: The primary amine of (5,5-dimethyloxolan-2-yl)methanamine is sterically hindered by the adjacent chiral center and the bulky oxolane ring. Therefore, standard coupling reagents (e.g., EDC/HOBt) often yield incomplete reactions. We utilize HATU , a highly reactive uronium salt, paired with DIPEA (a non-nucleophilic base) to drive the formation of the active ester and force the amidation to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve the fully protected peptide-COOH (1.0 eq, 0.1 mmol) in anhydrous DMF (2.0 mL). Note: Recent advances show that Tetrahydrofuran (THF) can be used as a greener alternative to DMF, which also perfectly solubilizes oxolane-rich sequences [5].

  • Activation: Add HATU (1.2 eq, 0.12 mmol) and DIPEA (3.0 eq, 0.3 mmol) to the solution. Stir at room temperature for 5 minutes to generate the active OAt ester.

  • Amidation: Add (5,5-dimethyloxolan-2-yl)methanamine (1.5 eq, 0.15 mmol) dropwise to the activated mixture.

  • Incubation: Stir the reaction continuously at room temperature for 2–4 hours under an inert nitrogen atmosphere.

  • Self-Validation (In-Process Check): Monitor the reaction via LC-MS. Quench a 5 µL aliquot in 100 µL of 1:1 Acetonitrile/Water and inject. Look for the disappearance of the starting peptide mass and the appearance of the [M+127.1] adduct (accounting for the addition of the amine minus water).

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 5% aqueous NaHCO3​ (2 × 10 mL), 1M HCl (2 × 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under vacuum.

Protocol B: Solid-Phase Peptoid Synthesis (Submonomer Approach)

This protocol incorporates the oxolane module directly into the peptidomimetic backbone as an N-alkylated glycine (peptoid) residue.

Causality & Reagent Selection: The submonomer approach utilizes a two-step cycle: acylation with a haloacetic acid followed by SN​2 displacement [1]. Bromoacetic acid is preferred over chloroacetic acid due to the superior leaving group ability of the bromide ion, which is critical when the incoming nucleophile—(5,5-dimethyloxolan-2-yl)methanamine—is sterically demanding.

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of Fmoc-Rink Amide resin (loading ~0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 3 mL).

  • Acylation: Add a solution of Bromoacetic acid (1.0 M) and N,N'-Diisopropylcarbodiimide (DIC, 1.0 M) in DMF to the resin. Shake at room temperature for 30 minutes. Wash with DMF (5 × 3 mL).

  • Amination ( SN​2 Displacement): Add a 1.5 M solution of (5,5-dimethyloxolan-2-yl)methanamine in DMF/THF (1:1 v/v) to the resin. Shake at 35°C for 90 minutes. Causality: Mild heating is applied to overcome the steric hindrance of the gem-dimethyl oxolane ring during the substitution step.

  • Self-Validation (Chloranil Test): Perform a Chloranil test on a few resin beads. A dark green/blue color confirms the presence of the newly formed secondary amine. (Note: The Kaiser test is ineffective here as it only detects primary amines).

  • Subsequent Elongation: Critical Insight: Because the resulting secondary amine is highly hindered, the next acylation step must be performed using elevated temperatures (45°C) or highly reactive electrophiles (e.g., triphosgene) to ensure complete formation of the subsequent tertiary amide bond.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Filter the resin, precipitate the peptidomimetic in cold diethyl ether, and centrifuge to isolate the crude product.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.National Center for Biotechnology Information (NIH/PMC).
  • (5,5-dimethyloxolan-2-yl)methanamine | 1426531-82-9.Sigma-Aldrich.
  • Thyclotides, tetrahydrofuran-modified peptide nucleic acids that efficiently penetrate cells and inhibit microRNA-21.National Center for Biotechnology Information (NIH/PMC).
  • Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology.University of Warwick.
  • Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives.ResearchGate.
Application

Application Note: High-Yield Functionalization of the Primary Amine in (5,5-Dimethyloxolan-2-yl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Substrate Profiling In modern drug discovery, incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Substrate Profiling

In modern drug discovery, incorporating sterically tuned, lipophilic aliphatic rings is a proven strategy to improve metabolic stability and modulate physicochemical properties (e.g., logP, polar surface area). (5,5-Dimethyloxolan-2-yl)methanamine (CAS: 1426531-82-9; HCl salt CAS: 1803592-77-9) is a highly versatile building block featuring a tetrahydrofuran (oxolane) core, gem-dimethyl substitution at the C5 position, and a primary methanamine handle at the C2 position.

The gem-dimethyl group provides significant steric shielding against cytochrome P450-mediated oxidation, while the primary amine serves as a highly nucleophilic vector for divergent functionalization. Because the amine is separated from the oxolane ring by a methylene spacer, it exhibits unhindered nucleophilicity, making it an ideal candidate for amidation, reductive amination, and sulfonylation.

This application note provides field-proven, self-validating protocols for the functionalization of this primary amine, detailing the mechanistic causality behind reagent selection and in-process controls.

Quantitative Method Comparison

To facilitate rapid route scouting, the operational parameters for the three primary functionalization pathways are summarized below.

FunctionalizationReagent SystemSolventTempTypical TimeMajor Byproducts (Workup Target)
Amidation Carboxylic Acid, HATU, DIPEADMF or DCMRT1–4 hHOAt, Tetramethylurea [1]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCE or THFRT2–12 hAcetate salts, Boron species [2]
Sulfonylation Sulfonyl Chloride, PyridineDCM0 °C → RT2–6 hPyridinium chloride, Di-sulfonylation [3]

Divergent Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways available for (5,5-dimethyloxolan-2-yl)methanamine, highlighting the transformation of the primary amine into stable, pharmacologically relevant linkages.

G SM (5,5-Dimethyloxolan-2-yl)methanamine [Primary Amine Core] Cond1 HATU, DIPEA, DMF R-COOH, RT SM->Cond1 Cond2 NaBH(OAc)3, DCE R-CHO, RT SM->Cond2 Cond3 R-SO2Cl, Pyridine DCM, 0°C to RT SM->Cond3 Prod1 Amide Derivative (Stable Linkage) Cond1->Prod1 Prod2 Secondary Amine (Reductive Amination) Cond2->Prod2 Prod3 Sulfonamide Derivative (Bioisostere) Cond3->Prod3

Divergent functionalization pathways for (5,5-dimethyloxolan-2-yl)methanamine.

Experimental Protocols & Mechanistic Rationale

Amide Bond Formation via HATU Coupling

Mechanistic Rationale & Causality: Amide coupling requires the activation of a stable carboxylic acid. (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling reagent due to its exceptional efficiency and suppression of epimerization. The addition of a non-nucleophilic base (DIPEA) deprotonates the carboxylic acid, which then attacks HATU to form a highly reactive OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring-group effect, stabilizing the incoming primary amine of (5,5-dimethyloxolan-2-yl)methanamine via a 7-membered hydrogen-bonded transition state [1].

Self-Validating Control: The starting primary amine stains strongly with Ninhydrin (deep purple) on a TLC plate. The successful formation of the amide will result in a product spot that is Ninhydrin-negative but UV-active (if the R-group contains a chromophore).

Step-by-Step Protocol:

  • Pre-activation: In an oven-dried round-bottom flask under nitrogen, dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Add HATU (1.2 eq, 1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir at room temperature for 15–30 minutes to ensure complete formation of the OAt-active ester.

  • Coupling: Add (5,5-dimethyloxolan-2-yl)methanamine (1.1 eq, 1.1 mmol). If using the HCl salt of the amine, increase DIPEA to 4.0 eq to neutralize the salt.

  • Stir the reaction at room temperature for 2 hours. Monitor via LC-MS for the disappearance of the amine mass ([M+H]⁺ = 130.1).

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with saturated aqueous NH₄Cl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine (10 mL). Causality: The NaHCO₃ wash is critical for removing the acidic HOAt byproduct, while water washes remove the polar tetramethylurea byproduct.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Secondary Amine Synthesis via Reductive Amination

Mechanistic Rationale & Causality: To convert the primary amine into a secondary amine, reductive amination is preferred over direct alkylation to avoid over-alkylation (tertiary amine formation). is the optimal reducing agent. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reductant. It reacts much faster with the transiently formed imine/iminium ion than with the starting aldehyde or ketone, allowing for a highly selective, one-pot procedure without reducing the carbonyl starting material [2].

Self-Validating Control: LC-MS monitoring should show the transient formation of the imine intermediate ([M+H]⁺ = SM + Aldehyde - 18), followed by rapid conversion to the secondary amine (+2 mass units from the imine).

Step-by-Step Protocol:

  • Imine Formation: Dissolve (5,5-dimethyloxolan-2-yl)methanamine (1.0 eq, 1.0 mmol) and the target aldehyde (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Optional: If reacting with a sterically hindered ketone, add glacial acetic acid (1.0 eq) to catalyze imine formation.

  • Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise to the reaction mixture.

  • Stir at room temperature for 4–12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes to decompose unreacted boron species.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Sulfonamide Formation via Sulfonyl Chlorides

Mechanistic Rationale & Causality: Sulfonamides are excellent bioisosteres for amides, offering a tetrahedral geometry rather than a planar one. The reaction proceeds via nucleophilic attack of the primary amine onto the electrophilic sulfur atom of a , followed by the elimination of a chloride ion[3]. A base (Pyridine or Triethylamine) must be included to act as an acid scavenger. Without a base, the generated HCl would protonate the remaining (5,5-dimethyloxolan-2-yl)methanamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. The reaction is initiated at 0 °C to suppress the formation of di-sulfonylated byproducts.

Self-Validating Control: The resulting mono-sulfonamide contains an acidic N-H proton (pKa ~10). During workup, if the aqueous phase is too basic, the product will partition into the water. Maintaining a slightly acidic to neutral workup ensures the product remains in the organic phase.

Step-by-Step Protocol:

  • Preparation: Dissolve (5,5-dimethyloxolan-2-yl)methanamine (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL).

  • Add Pyridine (2.0 eq, 2.0 mmol) and cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dissolve the target sulfonyl chloride (1.05 eq, 1.05 mmol) in DCM (2.0 mL) and add it dropwise to the amine solution over 10 minutes. Causality: Dropwise addition at low temperature prevents localized excesses of sulfonyl chloride, which causes di-sulfonylation.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (5 mL). Causality: The acidic wash removes excess pyridine and any trace unreacted primary amine by converting them into water-soluble hydrochloride salts.

  • Separate the layers and extract the aqueous phase with DCM (10 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., et al., Journal of Organic Chemistry (1996) URL:[Link]

Method

Application Note: Strategic Deployment of (5,5-Dimethyloxolan-2-yl)methanamine in Fragment-Based Drug Design

Target Audience: Structural biologists, medicinal chemists, and early-stage drug development professionals. Executive Summary & Structural Rationale In the evolving landscape of Fragment-Based Drug Design (FBDD), the tra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and early-stage drug development professionals.

Executive Summary & Structural Rationale

In the evolving landscape of Fragment-Based Drug Design (FBDD), the transition from planar, sp2-hybridized libraries to sp3-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. This paradigm shift, often termed the "Escape from Flatland," addresses historical attrition rates caused by poor solubility and off-target promiscuity[1].

(5,5-Dimethyloxolan-2-yl)methanamine (CAS: 1426531-82-9) represents a premium, next-generation fragment building block. It seamlessly integrates three highly desirable structural features into a compact, Rule-of-Three (Ro3) compliant framework:

  • The Oxolane (Tetrahydrofuran) Core: Provides a saturated, sp3-rich 3D scaffold that enhances aqueous solubility and offers a distinct spatial vector compared to flat aromatic rings. The ring oxygen also serves as a potent hydrogen bond acceptor.

  • The Gem-Dimethyl Group: Strategically positioned at the C5 position, this motif acts as a metabolic shield. By sterically blocking the adjacent carbon-hydrogen bonds, it prevents rapid oxidation by Cytochrome P450 (CYP) enzymes, a common liability in alkyl-rich drugs [2]. Furthermore, it induces the Thorpe-Ingold effect, restricting the oxolane ring's conformational flexibility and minimizing the entropic penalty upon target binding.

  • The Primary Methanamine: Serves as an unhindered, highly reactive "exit vector" for fragment growing, while also functioning as a hydrogen bond donor/acceptor and a potential site for salt-bridge formation with acidic residues (e.g., Asp, Glu) in the target binding pocket[3].

StructuralLogic A Primary Amine (Exit Vector) D Facilitates Fragment Growing (Amide/Urea Coupling) A->D B Oxolane Ring (sp3 Scaffold) E Enhances 3D Pharmacophore & Aqueous Solubility B->E C Gem-Dimethyl (Metabolic Shield) F Prevents CYP450 Oxidation & Restricts Conformation C->F

Logical relationship between fragment structural features and pharmacological benefits.

Table 1: Physicochemical Profiling vs. Rule of Three (Ro3)

The fragment strictly adheres to Astex's Rule of Three, ensuring optimal ligand efficiency (LE) during the initial screening phase.

Property(5,5-Dimethyloxolan-2-yl)methanamineRule of Three (Ro3) ThresholdCompliance
Molecular Weight (Da) 129.20≤ 300Yes
Calculated LogP (cLogP) ~ 0.5≤ 3Yes
H-Bond Donors (HBD) 2 (Primary Amine)≤ 3Yes
H-Bond Acceptors (HBA) 2 (Amine N, Oxolane O)≤ 3Yes
Rotatable Bonds 2≤ 3Yes
Topological Polar Surface Area 35.2 Ų≤ 60 ŲYes

Experimental Workflows & Protocols

To effectively harness this fragment, a rigorous, self-validating workflow must be employed. The following protocols detail the integration of (5,5-dimethyloxolan-2-yl)methanamine from primary screening to structural validation.

FBDDWorkflow S1 1. Library Selection (sp3-rich, Ro3 compliant) S2 2. Primary Screening (Ligand-Observed NMR) S1->S2 S3 3. Orthogonal Validation (Surface Plasmon Resonance) S2->S3 S4 4. Structural Biology (X-ray Crystallography Soaking) S3->S4 S5 5. Fragment Evolution (Parallel Vectorization) S4->S5

Standard FBDD workflow for screening and evolving sp3-rich fragments.

Protocol 1: Primary Screening via Ligand-Observed NMR (STD-NMR)

Causality & Rationale: Fragments of this size typically exhibit low binding affinities ( KD​ in the 100 µM to 5 mM range). Saturation Transfer Difference (STD) NMR is highly sensitive to weak, transient interactions. The high aqueous solubility of the oxolane scaffold allows for the high ligand concentrations required to drive the binding equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a screening buffer consisting of 50 mM Potassium Phosphate (pH 7.4), 100 mM NaCl, and 10% D₂O.

  • Protein-Ligand Ratio: Dilute the target protein to a final concentration of 10–20 µM. Add (5,5-dimethyloxolan-2-yl)methanamine to a final concentration of 1 mM (a 1:50 to 1:100 protein-to-ligand ratio).

  • Data Acquisition: Acquire STD-NMR spectra at 298 K using a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Irradiate the protein methyl resonances (e.g., at -0.5 ppm) for 2 seconds to allow spin diffusion.

  • Self-Validation System (Competition Assay): To ensure the binding is specific to the active site and not a non-specific aggregation artifact, spike in a known high-affinity reference inhibitor (at 50 µM). A successful validation will show a >80% reduction in the STD signal of the fragment, confirming competitive displacement.

Protocol 2: Structural Validation via X-Ray Crystallographic Soaking

Causality & Rationale: Knowing the exact binding pose is non-negotiable for fragment evolution. Because of the fragment's low affinity, it must be soaked into apo-protein crystals at exceptionally high concentrations. The gem-dimethyl oxolane core prevents the molecule from becoming overly lipophilic, allowing soaking concentrations up to 50 mM with minimal DMSO, thereby preserving crystal lattice integrity.

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-crystals of the target protein using standard vapor diffusion methods.

  • Soaking Solution: Prepare a soaking drop containing the crystallization mother liquor supplemented with 50 mM of the fragment. Limit DMSO concentration to ≤ 5% (v/v) to prevent crystal cracking.

  • Incubation: Transfer the apo-crystal into the soaking drop. Incubate for 2 to 24 hours. Expert Tip: Perform a time-course soak (2h, 6h, 24h) to optimize occupancy versus crystal degradation.

  • Harvesting & Refinement: Cryoprotect and flash-freeze the crystal in liquid nitrogen. Following data collection, validate the binding event by analyzing the Fo​−Fc​ difference electron density map at a contour level of 3.0 σ . Ensure the B-factors of the fragment align closely with the surrounding protein residues.

Protocol 3: Fragment Evolution via High-Throughput Amide Coupling

Causality & Rationale: Once the binding pose is confirmed, the primary methanamine serves as the vector to "grow" the fragment into adjacent sub-pockets. Amide coupling is chosen for its high thermodynamic driving force, predictable stereochemistry, and compatibility with parallel synthesis techniques.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, dispense 0.1 mmol of various carboxylic acid building blocks (designed to probe the adjacent pocket).

  • Activation: Add 0.11 mmol of HATU and 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) in 0.5 mL of anhydrous DMF to each well. Stir for 10 minutes to form the active ester.

  • Coupling: Add 0.1 mmol of (5,5-dimethyloxolan-2-yl)methanamine to each well. Agitate at room temperature for 4 hours. The unhindered nature of the primary amine ensures rapid and near-quantitative conversion.

  • Purification & Validation: Filter the reactions and purify via preparative LC-MS. Validate the identity and purity (>95%) of the evolved leads via UPLC-MS and ¹H-NMR before advancing to secondary biochemical assays.

Comparative Metabolic Stability Data

A frequent challenge in FBDD is that as fragments are grown into larger lead compounds, their lipophilicity (LogP) increases, leading to rapid metabolic clearance. The strategic inclusion of the gem-dimethyl group in this fragment proactively mitigates this risk [4].

Table 2 illustrates the causality behind selecting a gem-dimethyl oxolane over un-substituted or purely carbocyclic analogs.

Table 2: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)

Note: Data represents generalized trends for these scaffold classes when incorporated into standard lead-like molecules (MW ~400).

Scaffold TypeIntrinsic Clearance ( CLint​ ) [µL/min/mg]Half-life ( t1/2​ ) [min]Mechanistic Rationale
Unsubstituted Oxolane > 150< 10Rapid CYP450-mediated oxidation occurs at the exposed C5 position, leading to ring opening and clearance.
Gem-Dimethyl Oxolane < 20 > 120 Steric bulk of the twin methyl groups physically shields the C5 carbon from the heme-iron reactive center of CYP enzymes.
Gem-Dimethyl Cyclopentane ~ 65~ 30While metabolically shielded, the lack of the polar ring oxygen increases overall lipophilicity, driving non-specific binding and alternative clearance pathways.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 75481615, (5,5-Dimethyloxolan-2-yl)methanamine." PubChem, [Link].

  • M. J. O'Brien, et al. "Emergent synthetic methods for the modular advancement of sp3-rich fragments." PubMed Central (PMC), [Link].

  • ResearchGate. "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry." ResearchGate, [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when synthesizing (5,5-dimethyloxolan-2-yl)methanamine

Welcome to the technical support center for the synthesis of (5,5-dimethyloxolan-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (5,5-dimethyloxolan-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and improve your reaction outcomes.

Core Synthesis Pathway: Reductive Amination

A robust and common method for synthesizing primary amines like (5,5-dimethyloxolan-2-yl)methanamine is the reductive amination of a corresponding aldehyde. This guide will focus on troubleshooting this two-step pathway, which involves the oxidation of (5,5-dimethyloxolan-2-yl)methanol to the aldehyde, followed by its reaction with an ammonia source and a reducing agent.

Overall Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A (5,5-dimethyloxolan-2-yl)methanol B 5,5-dimethyloxolan-2-carbaldehyde A->B PCC, DMP, or Swern Oxidation A->B C Iminium Intermediate B->C + NH3 source (e.g., NH4OAc) B->C D (5,5-dimethyloxolan-2-yl)methanamine C->D Reducing Agent (e.g., NaBH(OAc)3) C->D

Caption: General workflow for the synthesis via oxidation and reductive amination.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low or Inconsistent Yield in the Oxidation Step (Alcohol to Aldehyde)

Question: My oxidation of (5,5-dimethyloxolan-2-yl)methanol to the aldehyde is giving low yields. I'm either recovering starting material or seeing a new, more polar spot on my TLC that I suspect is the carboxylic acid. What's going wrong?

Answer: This is a classic oxidation challenge. The goal is to be effective enough to consume the starting alcohol but mild enough to prevent over-oxidation to the carboxylic acid. The outcome is highly dependent on your choice of oxidant and strict control of reaction conditions.

Causality & Solutions:

  • Choice of Oxidant: Milder, controlled oxidizing agents are crucial.

    • Dess-Martin Periodinane (DMP): An excellent choice for this transformation as it operates under neutral, room temperature conditions, minimizing side reactions. Its high selectivity for primary alcohols to aldehydes is well-documented.[1]

    • Pyridinium Chlorochromate (PCC): A reliable reagent, but it's a chromium(VI) compound and requires careful handling and workup. It is typically used in an anhydrous solvent like dichloromethane (DCM).

    • Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine): Highly effective and avoids heavy metals, but requires cryogenic temperatures (-78 °C) and careful addition of reagents to avoid side reactions.

  • Reaction Conditions:

    • Anhydrous Conditions: Water is the enemy. It can participate in side reactions and, in some cases, facilitate over-oxidation. Ensure your glassware is oven-dried and your solvent is anhydrous.[2]

    • Temperature Control: For sensitive substrates, maintaining the recommended temperature is critical. This is especially true for Swern oxidations.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. A large excess increases the risk of over-oxidation and complicates purification.

Protocol Example: Dess-Martin Periodinane Oxidation

  • Dissolve (5,5-dimethyloxolan-2-yl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in an oven-dried flask under an inert atmosphere (e.g., Nitrogen).

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product aldehyde should be less polar (higher Rf) than the starting alcohol.

  • Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the layers are clear. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step.[1]

Issue 2: Poor Conversion in the Reductive Amination Step

Question: My aldehyde is clean, but the subsequent reductive amination is inefficient. I see a lot of unreacted aldehyde or a stable imine intermediate on my TLC/LC-MS. How can I drive the reaction to completion?

Answer: Reductive amination is an equilibrium-driven process. The formation of the key iminium ion intermediate must be favored, and the reducing agent must be selective for this intermediate over the starting aldehyde.

Causality & Solutions:

  • Ammonia Source: The choice and amount of your ammonia source are critical.

    • Ammonium Acetate (NH₄OAc) or Ammonium Chloride (NH₄Cl): These are common choices. Ammonium acetate can act as both the ammonia source and a mild acidic catalyst to promote imine formation. A significant excess (5-10 equivalents) is often used to push the equilibrium towards the imine.

    • Ammonia in an Organic Solvent: A solution of ammonia in methanol or isopropanol is also effective.

  • Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the aldehyde before it forms the imine, but strong enough to reduce the resulting iminium ion.

Reducing AgentProsConsTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines/iminium ions, tolerant of mild acid.Moisture-sensitive.1.5-2.0 eq, DCM or THF, Room Temp.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions, effective at neutral to slightly acidic pH.Highly toxic (releases HCN gas in strong acid). 1.5 eq, Methanol, pH 6-7.
Catalytic Hydrogenation (H₂, Pd/C) "Green" method, high yielding.Requires specialized hydrogenation equipment; may reduce other functional groups.H₂ (balloon or Parr shaker), Pd/C catalyst, Ethanol/Methanol.[3]
  • pH Control: The reaction is pH-sensitive. Imine formation is acid-catalyzed but the amine nucleophile is deactivated at low pH. The iminium ion is also more stable in a slightly acidic medium. A pH of 5-7 is generally optimal. If using NH₄Cl, a mild base might be needed to buffer the system.

Troubleshooting Logic for Reductive Amination

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckAldehyde Is the starting aldehyde pure? Start->CheckAldehyde CheckReagents Are the NH3 source and reducing agent fresh and anhydrous? CheckAldehyde->CheckReagents Yes PurifyAldehyde Action: Re-purify or re-synthesize aldehyde. CheckAldehyde->PurifyAldehyde No OptimizeConditions Systematically optimize conditions CheckReagents->OptimizeConditions Yes NewReagents Action: Use fresh, anhydrous reagents. CheckReagents->NewReagents No IncreaseNH3 Increase excess of NH3 source (e.g., 10 eq NH4OAc) OptimizeConditions->IncreaseNH3 ChangeReducer Switch reducing agent (e.g., to NaBH(OAc)3) OptimizeConditions->ChangeReducer AdjustpH Adjust pH to 5-7 (e.g., with acetic acid) OptimizeConditions->AdjustpH

Caption: Decision tree for troubleshooting the reductive amination step.

Issue 3: Difficulty with Product Purification

Question: My reaction seems to have worked, but I'm having extreme difficulty purifying the final amine. It streaks badly on my silica TLC plate, and I get very low recovery from my silica gel column. Why is this happening and how can I fix it?

Answer: This is the most common issue when working with amines. The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption, poor separation, and significant product loss.[4]

Causality & Solutions:

  • Neutralize the Silica: The key is to "tame" the acidic silica.

    • Eluent Modification: Add a small amount of a competing base to your eluent system. A common and highly effective method is to use a solvent system containing 0.5-2% triethylamine (TEA) or a few drops of ammonia in methanol.[4] For example, instead of just DCM/Methanol, use DCM/Methanol/TEA in a 90:9:1 ratio. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Pre-treating the Silica: You can prepare a slurry of silica gel in your eluent (containing TEA) before packing the column. This ensures the entire stationary phase is neutralized.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Since your product is a base, you can perform an acid-base workup. Dissolve the crude product in a solvent like ether or DCM and extract with dilute acid (e.g., 1M HCl). Your amine will move to the aqueous layer as the ammonium salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your pure amine back into an organic solvent.

    • Salt Crystallization: Convert the amine to a stable salt (e.g., hydrochloride or tartrate salt) and purify it by recrystallization. The pure salt can then be converted back to the free base if needed.

Recommended Chromatography Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM with 1% TEA).

  • Column Packing: Pack the column with the prepared slurry.

  • Eluent System: Run a gradient elution. Start with a non-polar solvent system (e.g., DCM + 1% TEA) and gradually increase the polarity by adding a mixture of methanol and TEA (e.g., 98:2 MeOH:TEA).[4]

  • Fraction Collection: Collect fractions and monitor by TLC (using a TLC plate developed in a jar containing a similar solvent system with TEA).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (5,5-dimethyloxolan-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this synthesis? A1: Standard laboratory safety (goggles, lab coat) is required. Specific hazards depend on the chosen reagents. Chromium reagents (PCC) are carcinogenic. Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas if exposed to strong acid. Reductions with powerful hydrides like LiAlH₄ (an alternative route) are highly exothermic and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretches (around 3300-3400 cm⁻¹) for the primary amine.

Q3: Are there alternative synthetic routes I could consider? A3: Yes, several other classical methods can be adapted:

  • Reduction of a Nitrile: Synthesize the corresponding nitrile, (5,5-dimethyloxolan-2-yl)acetonitrile, and reduce it using LiAlH₄ or catalytic hydrogenation.

  • Gabriel Synthesis: Start with 2-(halomethyl)-5,5-dimethyloxolane, react it with potassium phthalimide, and then cleave the phthalimide group with hydrazine to release the primary amine. This method is excellent for avoiding over-alkylation side products.[5]

  • Reduction of an Amide: Prepare the corresponding carboxamide from the carboxylic acid and reduce it with a strong reducing agent like LiAlH₄.

References

  • Experimental Section Details on Anhydrous Reactions. Vertex AI Search. 2

  • Use of Dess-Martin Periodinane for Alcohol Oxidation. Supporting Information - MPG.PuRe. 1

  • Mannich Reactions as a Route to Amines. Mannich Reaction with 5,5-Dimethyl-3-phenylamino-2-cyclohexen-l-one. 6

  • Gabriel Synthesis for Primary Amine Preparation. RSC Medicinal Chemistry - RESEARCH ARTICLE. 5

  • Troubleshooting Amine Purification on Silica Gel. Improving yield and purity in Thiazol-2-ylmethanamine derivative synthesis - Benchchem. 4

  • Reductive Amination Conditions. Design and Synthesis of Dimethylaminomethyl-Substituted Curcumin Derivatives - PMC. 7

  • Catalytic Hydrogenation in Amine Synthesis. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. 3

Sources

Optimization

Technical Support Center: Purification of (5,5-dimethyloxolan-2-yl)methanamine Intermediates

Welcome to the technical support center for the purification of (5,5-dimethyloxolan-2-yl)methanamine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (5,5-dimethyloxolan-2-yl)methanamine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will explore the causality behind experimental choices to ensure you can develop robust and efficient purification protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (5,5-dimethyloxolan-2-yl)methanamine and its precursors.

Question: My (5,5-dimethyloxolan-2-yl)methanamine is streaking severely during silica gel column chromatography, leading to poor separation and low purity of the collected fractions. What is causing this and how can I fix it?

Answer:

The streaking, or tailing, of amines on a standard silica gel column is a common problem caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This acid-base interaction leads to strong, non-ideal adsorption of the amine, resulting in a broad, streaky elution profile instead of a sharp band.

Here is a systematic approach to troubleshoot and resolve this issue:

Step 1: Mobile Phase Modification - The First Line of Defense

The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[1][2]

  • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase (e.g., a mixture of hexane and ethyl acetate). TEA is a volatile base that will compete with your product for the acidic sites on the silica, thus minimizing the undesirable interaction and improving the peak shape.[1]

  • Ammonia: For more polar amines, a solution of 1-2% concentrated ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol system).[1]

Step 2: Stationary Phase Selection - When Mobile Phase Modification Isn't Enough

If streaking persists, consider changing your stationary phase.

  • Amine-Functionalized Silica Gel: This is a highly effective option where the silica surface has been chemically modified with amino groups.[2] This creates a basic stationary phase that repels the basic amine, preventing strong interactions and allowing for much sharper peaks.[2]

  • Alumina (Basic or Neutral): Alumina is another alternative to silica gel. For amine purification, basic or neutral alumina is recommended.[3]

  • Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be a powerful alternative.[1] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a basic modifier to ensure good peak shape.[1]

Step 3: Check Sample Load

Overloading the column can cause streaking for any compound, not just amines.[1] Ensure you are not exceeding the loading capacity of your column, which is typically 1-10% of the silica gel weight for a standard separation.

Question: I have synthesized racemic (5,5-dimethyloxolan-2-yl)methanamine and need to isolate a single enantiomer. My initial attempts at chiral resolution by diastereomeric salt crystallization have resulted in low yield and poor enantiomeric excess (% ee). What can I do to optimize this separation?

Answer:

Chiral resolution via diastereomeric salt formation is a powerful technique but often requires careful optimization of several parameters.[4][5][6] The principle is to react the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7]

Here’s how to troubleshoot and optimize the process:

1. Screen for the Optimal Chiral Resolving Agent:

The choice of the resolving agent is critical. Not all chiral acids will form diastereomeric salts with sufficiently different solubilities. Common choices for resolving amines include:

  • (+)-Tartaric acid or its derivatives, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA).[7][8]

  • (-)-Mandelic acid.

  • (+)-Camphor-10-sulfonic acid.

It is highly recommended to perform a small-scale screen with several different resolving agents to identify the one that provides the best discrimination in crystallization.

2. Solvent System Optimization:

The solvent system plays a crucial role in the differential solubility of the diastereomeric salts.[4] A single solvent or a mixture of solvents can be used.

  • Screen a variety of solvents: Test a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).

  • Control the crystallization rate: Slow cooling and allowing the solution to stand undisturbed will generally lead to larger, purer crystals. Rapid crystallization can trap impurities and the other diastereomer.

3. Stoichiometry of the Resolving Agent:

Typically, 0.5 to 1.0 equivalents of the resolving agent are used. Using a sub-stoichiometric amount (around 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt, as the less soluble salt will preferentially form and precipitate.

4. Racemization and Recycling of the Unwanted Enantiomer:

A major drawback of classical resolution is that the maximum yield for the desired enantiomer is 50%. To improve the overall efficiency, the unwanted enantiomer from the mother liquor can be racemized and recycled.[8] For amines, this can sometimes be achieved by heating with a base or through an oxidation-reduction sequence.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of (5,5-dimethyloxolan-2-yl)methanamine, and how do I remove them?

A1: While the exact impurity profile depends on the synthetic route, common impurities can include:

  • Unreacted starting materials: These can often be removed by standard chromatographic methods or by an acid-base extraction if their chemical properties are sufficiently different from the product.

  • By-products: For instance, if the amine is synthesized by reduction of a nitrile or an amide, the corresponding alcohol or unreduced starting material might be present.

  • Reagents and catalysts: These are typically removed during the reaction work-up.

For removing non-basic impurities, an acid-base extraction is highly effective.[11][12] The crude mixture is dissolved in an organic solvent and washed with an aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while neutral or acidic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[12][13]

Q2: How can I determine the enantiomeric purity of my (5,5-dimethyloxolan-2-yl)methanamine?

A2: Several analytical techniques can be used to determine the enantiomeric excess (% ee):

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[14][15] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[14]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster and "greener" alternative to HPLC, often providing excellent resolution for chiral separations.[14]

  • NMR Spectroscopy with a Chiral Derivatizing Agent or Solvating Agent: The amine can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[16] The diastereomers will have distinct signals in the NMR spectrum (e.g., 1H or 19F NMR), and the ratio of their integrals corresponds to the enantiomeric ratio.[16][17]

Q3: When should I choose recrystallization over column chromatography for purifying my amine intermediate?

A3: The choice depends on the nature of the impurities and the properties of your compound.

  • Recrystallization is ideal when your desired compound is a solid and the impurities are present in small amounts or have very different solubility profiles. It is a highly efficient method for achieving high purity, especially for removing trace impurities. If your amine is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride or tartrate) for purification by recrystallization.

  • Column chromatography is more versatile and is the method of choice when you need to separate your product from multiple impurities with similar properties, or when your product is an oil that does not form a suitable crystalline salt.

Quantitative Data Summary for Purification Methods

Method Key Parameters Typical Values/Ranges Notes
Normal-Phase Flash Chromatography Mobile Phase Modifier (TEA)0.5 - 2% (v/v)To prevent peak tailing of basic amines on silica gel.
Mobile Phase Modifier (NH3 in MeOH)1 - 2%For more polar amines.
Sample Load on Silica Gel1 - 10% (w/w)Higher loading can lead to poor separation.
Chiral Resolution by Crystallization Resolving Agent Stoichiometry0.5 - 1.0 equivalentsSub-stoichiometric amounts can sometimes improve % ee.
Desired Enantiomeric Excess (% ee)> 98%Often achievable with optimized crystallization conditions.
Analytical Chiral HPLC Resolution (Rs)> 1.5For baseline separation and accurate quantification.[14]
Limit of Quantitation (LOQ)ng/mL to µg/mL rangeDependent on the detector and analyte.[14]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of (5,5-dimethyloxolan-2-yl)methanamine

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The (5,5-dimethyloxolan-2-yl)methanamine is now in the aqueous layer as its hydrochloride salt. The neutral and acidic impurities remain in the organic layer.

  • Back-extraction (Optional): To maximize recovery, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) with stirring until the pH is > 10 (check with pH paper).

  • Extraction of Free Amine: Add a fresh portion of the organic solvent to the basified aqueous solution in the separatory funnel. Shake vigorously and allow the layers to separate.

  • Isolation: Drain the organic layer containing the purified free amine. Wash the aqueous layer with two more portions of the organic solvent and combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified (5,5-dimethyloxolan-2-yl)methanamine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation with (+)-Dibenzoyl-D-tartaric Acid

  • Salt Formation: Dissolve the racemic (5,5-dimethyloxolan-2-yl)methanamine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) with gentle heating. In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5-1.0 eq.) in the same solvent.[7]

  • Mixing: Slowly add the amine solution to the stirred solution of the resolving agent at room temperature.[7]

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. The formation of crystals may be initiated by scratching the inside of the flask or by adding a seed crystal.[7]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and a 2M aqueous NaOH solution. Stir until all the solid has dissolved.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two more portions of the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC or NMR analysis.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making process for the purification of (5,5-dimethyloxolan-2-yl)methanamine intermediates.

Purification_Workflow start Crude (5,5-dimethyloxolan-2-yl)methanamine is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No / Oil purity_check1 Check Purity (TLC, LC-MS) recrystallize->purity_check1 is_pure1 Is it pure? purity_check1->is_pure1 final_product Pure Product is_pure1->final_product Yes is_pure1->acid_base No purity_check2 Check Purity (TLC, LC-MS) acid_base->purity_check2 is_pure2 Is it pure? purity_check2->is_pure2 chromatography Column Chromatography is_pure2->chromatography No chiral_check Is chiral separation needed? is_pure2->chiral_check Yes add_base Add basic modifier (e.g., TEA) or use amine-silica chromatography->add_base purity_check3 Check Purity (TLC, LC-MS) add_base->purity_check3 is_pure3 Is it pure? purity_check3->is_pure3 is_pure3->chromatography No, optimize conditions is_pure3->chiral_check Yes chiral_check->final_product No chiral_resolution Chiral Resolution (Diastereomeric Salt Crystallization) chiral_check->chiral_resolution Yes chiral_hplc Preparative Chiral HPLC/SFC chiral_resolution->chiral_hplc Crystallization fails purity_check4 Check Enantiomeric Purity (% ee by Chiral HPLC) chiral_resolution->purity_check4 chiral_hplc->purity_check4 is_enantiopure Is enantiopurity sufficient? purity_check4->is_enantiopure is_enantiopure->final_product Yes is_enantiopure->chiral_resolution No, re-crystallize or re-purify

Caption: Decision tree for selecting a purification strategy.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting (5,5-Dimethyloxolan-2-yl)methanamine Couplings

Introduction (5,5-dimethyloxolan-2-yl)methanamine is a highly valuable building block in medicinal chemistry. It offers a unique structural profile by combining a primary amine for versatile functionalization with a lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction (5,5-dimethyloxolan-2-yl)methanamine is a highly valuable building block in medicinal chemistry. It offers a unique structural profile by combining a primary amine for versatile functionalization with a lipophilic, sterically defined 5,5-dimethyloxolane (tetrahydrofuran) ring. While the primary amine is a potent nucleophile, achieving high-yielding amide bonds without side reactions requires precise control over activation kinetics and reaction conditions. This guide addresses the most common pitfalls, mechanistic causes, and validated protocols to ensure robust, self-validating coupling workflows.

Section 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my HATU-mediated coupling yielding a +98 Da mass adduct instead of the desired amide? A1: This is a classic guanidinylation side reaction. When using uronium-based coupling reagents like HATU or HBTU, the reagent itself can react directly with the primary amine of (5,5-dimethyloxolan-2-yl)methanamine if the amine is introduced before the carboxylic acid is fully activated[1][2]. The amine attacks the electron-deficient carbon of the uronium salt, forming a stable, unreactive tetramethylguanidinium byproduct (+98 Da mass shift). Causality & Solution: The kinetics of the amine attacking HATU can outcompete the formation of the OAt-active ester if all reagents are mixed simultaneously. To prevent this, always pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 15–30 minutes before adding the amine[2][3].

Q2: I am observing epimerization of my chiral carboxylic acid during coupling. How can I suppress this? A2: Epimerization occurs when the activated ester intermediate (e.g., O-acylisourea or OAt-ester) undergoes proton abstraction at the alpha-carbon, forming a ketene or enol intermediate before the amine can attack. The steric bulk of the 5,5-dimethyloxolane ring can slightly reduce the rate of amine nucleophilic attack, prolonging the lifetime of the activated ester and increasing the risk of racemization[1]. Causality & Solution: To suppress this, use HOAt-derived reagents (like HATU) which accelerate the coupling step via neighboring group participation (the nitrogen in the pyridine ring of HOAt hydrogen-bonds with the incoming amine)[1]. Additionally, maintain the reaction at 0 °C during the activation phase and use a strictly non-nucleophilic base like DIPEA rather than triethylamine.

Q3: Is the 5,5-dimethyloxolane ring stable under standard coupling and deprotection conditions? A3: Generally, yes. The oxolane ring is stable to standard basic coupling conditions (e.g., DIPEA, TEA)[4]. However, the 5,5-dimethyl substitution creates a tertiary ether linkage that is more susceptible to acid-catalyzed ring opening than an unsubstituted oxolane. Avoid prolonged exposure to strong Lewis acids or neat Brønsted acids (like concentrated TFA) at elevated temperatures during subsequent steps.

Section 2: Quantitative Data & Reagent Selection

Selecting the right coupling agent is critical for balancing reactivity, suppressing side reactions, and facilitating purification.

Coupling Reagent SystemActivation IntermediateRelative Coupling RateEpimerization RiskGuanidinylation RiskRecommended Use Case for (5,5-dimethyloxolan-2-yl)methanamine
HATU / DIPEA OAt-Active EsterVery FastLowHigh (if not pre-activated)Sterically hindered acids; challenging couplings[1].
EDC / HOBt HOBt-Active EsterModerateModerateNoneRoutine couplings; easy aqueous workup (water-soluble urea)[1][5].
T3P / Pyridine Mixed AnhydrideFastVery LowNoneScale-up; low epimerization; simple water wash purification.
Section 3: Mechanistic Workflows & Logical Relationships

To visualize the competing pathways in HATU-mediated couplings and troubleshoot low yields, refer to the mechanistic diagrams below.

G Acid Carboxylic Acid + DIPEA ActiveEster OAt-Active Ester (Desired Intermediate) Acid->ActiveEster 1. Pre-activation (15-30 min) HATU HATU Reagent HATU->ActiveEster Guanidino Guanidinylation Byproduct (+98 Da adduct) HATU->Guanidino Direct attack (Simultaneous addition) Amide Desired Amide Product ActiveEster->Amide 2. Amine addition Amine (5,5-dimethyloxolan-2-yl)methanamine Amine->Amide Amine->Guanidino

Pathway of HATU-mediated activation versus the guanidinylation side reaction.

G Start Low Yield in Amide Coupling? CheckLCMS Check LC-MS for Byproducts Start->CheckLCMS Uronium Uronium Adduct (+98 Da)? CheckLCMS->Uronium Epimer Epimerization Detected? CheckLCMS->Epimer Unreacted Unreacted Starting Material? CheckLCMS->Unreacted SolUronium Ensure 15-30 min pre-activation before amine addition Uronium->SolUronium Yes SolEpimer Lower temp to 0°C, switch to HOAt/HATU Epimer->SolEpimer Yes SolUnreacted Increase equivalents of coupling agent & base Unreacted->SolUnreacted Yes

Troubleshooting decision tree for optimizing (5,5-dimethyloxolan-2-yl)methanamine couplings.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and eliminate the side reactions discussed above, follow these optimized, step-by-step methodologies.

Protocol A: Optimized HATU-Mediated Amide Coupling (Minimizing Guanidinylation) This protocol utilizes a pre-activation strategy to ensure the uronium salt is consumed before the primary amine is introduced[1][2].

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1 M[1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Pre-Activation (Critical Step): Cool the reaction mixture to 0 °C. Add HATU (1.1 equiv) in one portion. Stir the mixture at 0 °C for 15 to 30 minutes. Self-Validation Check: An aliquot quenched in methanol and analyzed via LC-MS should show the methyl ester, confirming the formation of the active OAt-ester[2][3].

  • Amine Addition: Dissolve (5,5-dimethyloxolan-2-yl)methanamine (1.2 equiv) in a minimal amount of anhydrous solvent and add it dropwise to the pre-activated mixture at 0 °C[2].

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2–12 hours. Monitor completion via TLC or LC-MS[1].

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine[1]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: EDC/HOBt-Mediated Amide Coupling (Zero Guanidinylation Risk) This protocol is ideal if pre-activation is not feasible or if aqueous workup is preferred to remove coupling byproducts[1][5].

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 equiv) and (5,5-dimethyloxolan-2-yl)methanamine (1.1 equiv) in anhydrous DCM (0.1 M)[1].

  • Additive Addition: Add HOBt (1.2 equiv) and DIPEA (2.5 equiv). Cool the mixture to 0 °C[1][5].

  • Activation: Add EDC hydrochloride (1.2 equiv) portion-wise. Note: EDC forms an unstable O-acylisourea intermediate which is rapidly intercepted by HOBt to form the stable HOBt-active ester[1].

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Workup: Dilute with additional DCM. Wash with water, 1M HCl, saturated NaHCO₃, and brine. The urea byproduct of EDC is water-soluble and is easily removed during these washes[1][5]. Dry over Na₂SO₄, filter, and concentrate.

References
  • Benchchem. "(oxolan-2-yl)methanamine hydrochloride | 71680-60-9". Benchchem.
  • Benchchem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU". Benchchem.
  • National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". PMC.
  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach". Growing Science.
  • Reddit Chempros. "How do I avoid side reactions while doing this peptide coupling reaction?". Reddit.

Sources

Optimization

Technical Support Center: Purification of (5,5-Dimethyloxolan-2-yl)methanamine

Welcome to the technical support hub for (5,5-dimethyloxolan-2-yl)methanamine (CAS: 1426531-82-9). As a primary amine appended to a sterically hindered tetrahydrofuran ring, this compound is a highly valuable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for (5,5-dimethyloxolan-2-yl)methanamine (CAS: 1426531-82-9). As a primary amine appended to a sterically hindered tetrahydrofuran ring, this compound is a highly valuable building block in drug development. However, its synthesis—typically via the lithium aluminum hydride (LiAlH₄) reduction of 5,5-dimethyltetrahydrofuran-2-carbonitrile or reductive amination—generates a specific profile of tenacious impurities.

This guide provides researchers with validated troubleshooting frameworks, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) to achieve >98% purity.

Diagnostic Overview & Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities in your crude mixture. Table 1 summarizes the quantitative and qualitative data necessary for selecting the correct purification strategy.

Table 1: Quantitative Impurity Profile & Removal Strategies

Impurity TypeMolecular WeightChemical NatureOrigin / MechanismTarget Removal Strategy
Unreacted Nitrile 125.17 g/mol Neutral, Non-polarIncomplete reduction of starting material.Acid-Base Extraction (Partitions to organic layer at pH < 2).
Secondary Amine (Dimer) ~241.37 g/mol Basic, High Boiling PointNucleophilic attack of primary amine on intermediate imine[1].Vacuum Distillation or HCl Salt Precipitation .
Aluminum Salts VariableInorganic, AmphotericByproduct of LiAlH₄ reduction[2].Fieser Workup (Precipitation as granular Al(OH)₃ at pH ~12).
Water / Solvents 18.02 g/mol Polar, ProtogenicHygroscopic nature of the primary amine[3].Anhydrous Na₂SO₄ followed by Kugelrohr Distillation .

Troubleshooting FAQs

Q1: My isolated yield is exceptionally low, and I am encountering a thick, unfilterable gelatinous emulsion during the LiAlH₄ workup. How do I fix this? A1: This is a classic issue caused by the incomplete hydrolysis of aluminum salts[4]. When water is added to quench LiAlH₄, it forms aluminum hydroxide (Al(OH)₃), an amphoteric compound that traps your product in a gelatinous matrix. The Solution: Employ the Fieser Workup [2]. By sequentially adding water, then 15% NaOH, you convert the gel into a soluble aluminate ion ([Al(OH)₄]⁻). The final addition of a large volume of water shifts the equilibrium, forcing the slow, controlled precipitation of Al(OH)₃ into a highly crystalline, granular lattice that is easily filtered, liberating your trapped amine.

Q2: My GC-MS and NMR data show contamination with a secondary amine (dimer). Why did this form, and how do I remove it? A2: During the reduction of the nitrile precursor, the first intermediate generated is an imine. If the reduction environment lacks sufficient hydride equivalents or is poorly mixed, the newly formed primary amine acts as a nucleophile and attacks the unreduced imine[1]. This forms a diamine intermediate that eliminates ammonia, yielding a secondary amine dimer. Because both are basic, acid-base extraction will not separate them. You must rely on fractional vacuum distillation (exploiting the ~112 g/mol mass difference) or hydrochloride salt precipitation , as the primary amine HCl salt crystallizes much more readily than the sterically hindered secondary amine salt.

Q3: The free base is streaking severely on my silica gel TLC plate, and I am losing product on the column. What is the alternative? A3: Primary amines interact strongly with the acidic silanol groups (Si-OH) present on standard silica gel, causing irreversible ionic adsorption and severe tailing[5]. The Solution: Pre-treat your silica column with 1% triethylamine (TEA) in your mobile phase to neutralize the acidic sites. Alternatively, bypass chromatography entirely by performing an acid-base extraction followed by direct precipitation of the compound as a stable hydrochloride salt.

Mechanistic & Workflow Visualizations

AcidBaseExtraction Start Crude Reaction Mixture (Amine + Neutral Impurities) AddAcid Add 1M HCl (aq) & DCM (Protonation of Amine) Start->AddAcid Sep1 Separatory Funnel AddAcid->Sep1 Org1 Organic Layer (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Layer (Amine-HCl Salt) Sep1->Aq1 Retain Basify Add 5M NaOH to pH > 10 (Regeneration of Free Base) Aq1->Basify Extract Extract with DCM Basify->Extract Org2 Organic Layer (Pure Free Amine) Extract->Org2 Retain Aq2 Aqueous Layer (Inorganic Salts) Extract->Aq2 Discard Dry Dry over Na2SO4 & Concentrate Org2->Dry End Purified (5,5-dimethyloxolan-2-yl)methanamine Dry->End

Caption: Flowchart detailing the acid-base extraction protocol for isolating primary amines.

DimerFormation Nitrile Nitrile Precursor (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine Reduction [H] Primary Primary Amine (R-CH2-NH2) Imine->Primary Reduction [H] Attack Nucleophilic Attack (-NH3) Imine->Attack + Primary Amine Secondary Secondary Amine Byproduct (R-CH2-NH-CH2-R) Attack->Secondary Reduction [H]

Caption: Mechanistic pathway illustrating secondary amine formation during nitrile reduction.

Standard Operating Procedures (SOPs)

SOP 1: The Fieser Workup for LiAlH₄ Reductions

This protocol is strictly governed by the x,x,3x stoichiometric ratio[4], where x is the mass (in grams) of LiAlH₄ used in the reaction.

  • Cooling: Cool the reaction mixture (typically in THF or diethyl ether) to 0 °C under an inert atmosphere.

  • Water Quench: Slowly and dropwise add x mL of deionized water. Caution: Highly exothermic; hydrogen gas evolves.

  • Base Addition: Add x mL of 15% (w/v) aqueous NaOH. This converts the aluminum complexes into soluble aluminates.

  • Final Water Addition: Add 3x mL of deionized water. This forces the precipitation of aluminum as a granular white solid.

  • Maturation: Remove the ice bath, warm to room temperature, and stir vigorously for 15 minutes.

  • Filtration: Add anhydrous MgSO₄, stir for an additional 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with the reaction solvent.

Self-Validation Step: The formation of a stark white, granular precipitate that settles rapidly when stirring is halted confirms successful hydrolysis. If the mixture remains a milky gel, the hydrolysis is incomplete; stir for an additional 15 minutes.

SOP 2: Acid-Base Extraction for Amine Isolation

Use this protocol to separate the basic (5,5-dimethyloxolan-2-yl)methanamine from neutral unreacted nitriles or aldehydes[5].

  • Acidification: Dissolve the crude mixture in dichloromethane (DCM). Add 1M HCl sequentially until the aqueous phase reaches pH < 2.

  • Phase Separation: Transfer to a separatory funnel. The protonated amine partitions into the aqueous layer. Discard the organic layer containing neutral impurities.

  • Washing: Wash the aqueous layer once more with fresh DCM to ensure complete removal of non-basic organics.

  • Basification: Cool the aqueous layer to 0 °C and slowly add 5M NaOH until the pH > 10, regenerating the free base.

  • Extraction: Extract the aqueous layer 3 times with DCM.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Step: After the final organic extraction, spot the residual aqueous layer on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms the target amine has been completely transferred to the organic phase.

SOP 3: Hydrochloride Salt Precipitation

Converting the free base to its hydrochloride salt provides a highly stable, analytically pure solid, effectively leaving secondary amine impurities in the mother liquor.

  • Dissolution: Dissolve the purified free amine in a minimal volume of anhydrous diethyl ether.

  • Precipitation: Under vigorous stirring at 0 °C, slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl). A white precipitate will form immediately.

  • Isolation: Collect the solid via vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum.

Self-Validation Step: The isolated salt should be a free-flowing white powder. Run a ¹H-NMR in D₂O to confirm the disappearance of the free base NH₂ protons (which exchange with D₂O) and verify the integration of the gem-dimethyl (6H) and oxolane ring signals.

References

  • [3] Title: PubChemLite - (5,5-dimethyloxolan-2-yl)methanamine (C7H15NO) | Source: uni.lu | 3

  • [4] Title: Magic Formulas: Fieser Workup (LAH and DiBAL) | Source: Department of Chemistry, University of Rochester | 4

  • [2] Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs | Source: ACS Publications | 2

  • [5] Title: Technical Support Center: Purification of Amines and Intermediates | Source: Benchchem | 5

  • [1] Title: Catalytic Reduction of Nitriles | Source: Thieme Connect | 1

Sources

Troubleshooting

Storage conditions to prevent oxidation of (5,5-dimethyloxolan-2-yl)methanamine

Introduction (5,5-dimethyloxolan-2-yl)methanamine is a bifunctional molecule containing a primary aliphatic amine and a cyclic ether (oxolane) moiety. This unique structure makes it a valuable building block in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5,5-dimethyloxolan-2-yl)methanamine is a bifunctional molecule containing a primary aliphatic amine and a cyclic ether (oxolane) moiety. This unique structure makes it a valuable building block in pharmaceutical and materials science research. However, these same functional groups render the molecule highly susceptible to oxidative degradation, which can compromise sample integrity, lead to inconsistent experimental results, and generate unknown impurities. This guide provides a comprehensive overview of the underlying chemical principles, detailed storage protocols, and troubleshooting solutions to ensure the long-term stability of your samples.

The primary routes of degradation are twofold:

  • Oxidation of the Primary Amine: Aliphatic primary amines can undergo atmospheric oxidation, often leading to the formation of imines, aldehydes, and other byproducts.[1][2] This process is frequently indicated by a change in the sample's color, typically to yellow or brown.

  • Autoxidation of the Cyclic Ether: Like other ethers, the oxolane ring is prone to autoxidation in the presence of oxygen, particularly when exposed to light, forming potentially explosive hydroperoxides.[3][4]

Understanding and mitigating these two pathways is critical for maintaining the chemical fidelity of (5,5-dimethyloxolan-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for (5,5-dimethyloxolan-2-yl)methanamine?

For optimal stability, the compound must be protected from atmospheric oxygen, moisture, and light.[5][6]

ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Rationale
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)Reduces reaction rates for both amine oxidation and peroxide formation.[7][8]
Atmosphere Inert Gas (Nitrogen or Argon)High-Purity Inert Gas (Argon preferred)Excludes oxygen to prevent oxidative degradation of both the amine and ether moieties.[6][9] Argon is denser than air, providing a better protective blanket.[6]
Container Amber glass vial with a PTFE-lined septum cap (e.g., Sure/Seal™ bottle)Flame-sealed amber glass ampouleAmber glass prevents light-induced degradation.[9] PTFE liners and flame-sealing provide the most robust barrier against air and moisture ingress.[10]
Handling Syringe transfer under positive inert gas pressureHandle exclusively within a glovebox or via cannula transferMinimizes any transient exposure to the laboratory atmosphere.[5][9]

Q2: Why is an inert atmosphere so critical for this compound?

An inert atmosphere is non-negotiable for two primary reasons:

  • Preventing Amine Oxidation: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to oxidation.[11] This can lead to a cascade of reactions, forming various impurities and often causing the sample to discolor.

  • Inhibiting Peroxide Formation: The ether moiety can undergo a free-radical chain reaction with molecular oxygen, known as autoxidation, to form hydroperoxides.[4][12] These peroxides are not only an impurity but can also be explosive upon concentration, posing a significant safety hazard.

Q3: Can I store this compound in a standard screw-cap vial in the freezer?

This is strongly discouraged. Standard screw-cap vials, even with liners, do not provide a hermetic seal sufficient to exclude oxygen and moisture over the long term.[13] During temperature cycles (removing the vial from the freezer), pressure changes can cause "breathing," pulling moist lab air into the container and compromising the sample. For long-term storage, a flame-sealed ampoule or a specialized storage vessel with a PTFE valve is necessary.[10]

Q4: Is there a difference between using Nitrogen and Argon as the inert gas?

Both are effective, but Argon is often preferred for highly sensitive materials. Argon is denser than air and nitrogen, allowing it to form a more stable protective layer over the compound.[6] For routine use, high-purity nitrogen is a more economical and generally acceptable choice. The critical factor is the purity of the inert gas; it should be passed through an oxygen and moisture trap.[6]

Q5: Should I add any stabilizers or antioxidants?

For a high-purity research chemical, adding stabilizers is generally not recommended as it introduces another component into your system. The primary method of preservation should be the strict exclusion of oxygen and light. In industrial applications, amine antioxidants (e.g., hindered phenols or secondary diaryl amines) are used, but this is not standard practice for laboratory reagents.[14][15]

Troubleshooting Guide

Problem: My (5,5-dimethyloxolan-2-yl)methanamine, which was initially colorless, has turned yellow/brown.

  • Probable Cause: This is a classic indicator of primary amine oxidation. The compound has likely been exposed to atmospheric oxygen.

  • Immediate Action: Immediately place the compound under a high-purity inert atmosphere. If the compound is in a septum-sealed vial, re-purge the headspace with argon or nitrogen.

  • Solution Workflow:

    • Assess Purity: Before further use, the purity of the material must be re-assessed. Use an appropriate analytical method like GC-MS or NMR spectroscopy to identify and quantify the impurities.

    • Consider Purification: If the level of degradation is significant, the compound may need to be repurified (e.g., by vacuum distillation or chromatography) before use in sensitive applications.

    • Improve Storage Protocol: Review your handling and storage procedures. The exposure likely occurred during transfer or due to an inadequate seal on the storage container. Implement the recommended storage conditions outlined in the FAQ section.

Problem: I suspect my sample may contain peroxides. How can I test for them?

  • Probable Cause: The sample was stored with exposure to air, allowing for autoxidation of the ether ring.[3]

  • WARNING: Peroxides can be contact-explosive, especially when concentrated. Always handle with extreme care, using appropriate personal protective equipment (PPE), including a face shield and blast shield.

  • Solution Workflow:

    dot graph TD { A[Suspected Peroxide Contamination] --> B{Is the sample an old, uncapped, or visibly crystallized solid/oil?}; B -->|Yes| C[DANGER: High RiskDo NOT move or handle.Contact EHS immediately for disposal.]; B -->|No| D{Perform a Qualitative Peroxide Test}; D --> E[Use commercial peroxide test strips (e.g., KI-starch paper).Dampen strip with deionized water and expose to sample vapor or a small drop of sample diluted in a safe solvent.]; E --> F{Observe Color Change}; F -->|Blue/Purple/Black color appears| G[Peroxides are present. Proceed to Quantify or Quench.]; F -->|No color change| H[Peroxides are below detection limit. Proceed with caution and re-test frequently.]; subgraph Legend direction LR L1[Start] L2[Decision] L3[Process] L4[Endpoint (High Risk)] L5[Endpoint (Actionable)] L1 -- style1 --> L2 -- style2 --> L3 -- style3 --> L4 -- style4 --> L5 style1 fill:#FFFFFF,stroke:#202124,stroke-width:2px style2 fill:#F1F3F4,stroke:#202124,stroke-width:2px style3 fill:#FFFFFF,stroke:#202124,stroke-width:2px style4 fill:#FFFFFF,stroke:#EA4335,stroke-width:2px style5 fill:#FFFFFF,stroke:#34A853,stroke-width:2px end node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; A; H; node [shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; B; D; F; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E; G; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335", peripheries=2]; C; }

    Caption: Peroxide Detection and Safety Workflow.

  • Protocol: Peroxide Quenching (for low levels only): If peroxide levels are low and you must use the material, they can be quenched. This should only be performed by experienced personnel. A common method involves stirring the compound in an appropriate solvent (e.g., THF) over activated alumina or treating it with a mild reducing agent like sodium sulfite. The material must be re-isolated and its purity confirmed before use.

Problem: My analytical results are inconsistent, even with a fresh bottle of the compound.

  • Probable Cause: Inconsistent results are often traced back to handling procedures rather than storage. Even brief exposure to air when withdrawing a sample can introduce enough oxygen and moisture to affect sensitive reactions.

  • Solution Workflow:

    dot graph TD { A[Start: Inconsistent Analytical Results] --> B{How is the sample being transferred?}; B -->|Opening cap in air| C[Incorrect ProcedureHigh risk of contamination.Immediately revise handling protocol.]; B -->|Syringe through septum| D{Is the bottle being properly pressurized with inert gas?}; C --> E[Adopt Air-Free Transfer Technique]; D -->|No| F[Incorrect ProcedureCreates a vacuum, pulling air into the bottle.Revise technique.]; F --> E; D -->|Yes| G{Are you using a dry, inert-gas flushed syringe?}; G -->|No| H[Incorrect ProcedureSyringe contains residual air/moisture.Revise technique.]; H --> E; G -->|Yes| I[Correct ProcedureIf issues persist, check reagent purity or experimental setup.]; subgraph "Recommended Air-Free Transfer" direction TB E --> J[Use a Schlenk line or glovebox.]; J --> K[Purge vial with inert gas using an inlet needle.]; K --> L[Insert a second, vented needle to release pressure.]; L --> M[Use a gas-tight syringe to withdraw the required amount.]; end node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; A; B; D; G; J; K; L; M; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#EA4335", color="#EA4335", peripheries=2]; C; F; H; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#34A853", color="#34A853", peripheries=2]; I; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; E; }

    Caption: Decision Tree for Troubleshooting Inconsistent Results.

References

  • ResearchGate. Proposed mechanism for the oxidation of a primary amine by an amine...[Link]

  • National Center for Biotechnology Information. STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B - PMC. [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. [Link]

  • In-Tech Storage. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • SlideShare. Oxidation of Secondary and Primary Amines. [Link]

  • NISCAIR. Oxidation of Amines. [Link]

  • NCERT. Amines. [Link]

  • Tintoll. (2026, January 2). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. [Link]

  • ACS Publications. The Autoxidation of Nonvicinal Glycols Ester Formation via Cyclic Ethers and Their Peroxides | The Journal of Organic Chemistry. [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Canadian Science Publishing. Absolute rate constants for hydrocarbon autoxidation. XVIII. Oxidation of some acyclic ethers. [Link]

  • ACS Publications. (2025, October 9). Atmospheric Autoxidation Chemistry of Diethyl Ether | ACS ES&T Air. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5,5-Dimethyloxolan-2-ylmethanamine Reactions

Welcome to the Advanced Troubleshooting Guide for 5,5-dimethyloxolan-2-ylmethanamine (also known as (5,5-dimethyltetrahydrofuran-2-yl)methanamine). As a Senior Application Scientist, I frequently encounter researchers st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 5,5-dimethyloxolan-2-ylmethanamine (also known as (5,5-dimethyltetrahydrofuran-2-yl)methanamine). As a Senior Application Scientist, I frequently encounter researchers struggling with this specific scaffold. While the primary amine at the C2 position appears accessible on paper, the gem-dimethyl groups at the C5 position create a deceptively challenging steric environment.

Due to the envelope conformation of the tetrahydrofuran (oxolane) ring, the bulky C5 methyl groups can project across the ring, severely restricting the trajectory of incoming electrophiles [1]. This phenomenon leads to stalled reactions, poor yields, and unwanted side products during standard amide couplings and reductive aminations.

This guide is designed to help you troubleshoot these bottlenecks using field-proven causality, structured workflows, and self-validating protocols.

Part 1: Amide Coupling Challenges

Q1: Why do my standard EDC/HOBt or DCC protocols fail or give <10% yield with this amine?

The Causality: Standard carbodiimide chemistry relies on the formation of an O-acylisourea intermediate. For a successful coupling, the amine must act as a nucleophile and attack this intermediate rapidly. However, the steric bulk of the 5,5-dimethyloxolan-2-ylmethanamine significantly slows down this nucleophilic attack. Because the attack is delayed, the O-acylisourea intermediate undergoes a spontaneous [1,3]-sigmatropic rearrangement into an unreactive N-acylurea [1].

The Solution: You must bypass the O-acylisourea bottleneck by using uronium/aminium salts like HATU or COMU . HATU generates a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring-group participation (via hydrogen bonding), which actively guides the hindered amine into the correct trajectory for attack, overcoming the steric repulsion [2].

AmideCoupling Start Amide Coupling with 5,5-dimethyloxolan-2-ylmethanamine CheckAcid Assess Carboxylic Acid Bulk Start->CheckAcid Standard Primary/Unobstructed Acid CheckAcid->Standard Hindered Secondary/Tertiary Acid CheckAcid->Hindered EDC EDC/HOBt or DIC/Oxyma (Standard Yields) Standard->EDC HATU HATU/DIPEA or COMU (High Reactivity) Hindered->HATU AcidChloride Acid Chloride + Base (Extreme Hindrance) HATU->AcidChloride If yield < 20%

Workflow for selecting amide coupling reagents based on steric hindrance.

Protocol 1: High-Efficiency Amide Coupling (HATU/HOAt Method)

This protocol is a self-validating system: the distinct color change confirms active ester formation before the amine is introduced.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Self-Validation Check: The solution will turn a distinct yellow/orange within 2-5 minutes, confirming the formation of the OAt-active ester. Stir for 15 minutes at room temperature.

  • Amine Introduction: Add 5,5-dimethyloxolan-2-ylmethanamine (1.1 eq) slowly. If the carboxylic acid is exceptionally bulky, add a catalytic amount of DMAP (0.1 eq) to accelerate the acyl transfer.

  • Reaction & Monitoring: Stir at room temperature for 12–24 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with 1M HCl, saturated NaHCO₃, and brine to remove the HOAt byproduct. Dry over Na₂SO₄ and concentrate.

Quantitative Reagent Comparison

To aid your reagent selection, refer to the following performance matrix for sterically hindered substrates [1][2]:

Coupling ReagentActive IntermediateRelative Reaction RateEpimerization RiskRecommended Use Case
EDC/HOBt OBt-esterLowLowPrimary/Unobstructed acids
HATU OAt-esterHighModerateSecondary/Tertiary acids
COMU Oxyma-esterVery HighLowHighly hindered/Aqueous media
Acid Chloride Acyl ChlorideExtremeHighExtreme hindrance (Failure of HATU)

Part 2: Reductive Amination Bottlenecks

Q2: My reductive amination with a ketone yields mostly reduced alcohol and unreacted amine. How do I shift the equilibrium?

The Causality: Direct Reductive Amination (DRA) requires the formation of an iminium ion intermediate before reduction occurs. Ketones are inherently less electrophilic than aldehydes. When you combine a ketone with the sterically demanding 5,5-dimethyloxolan-2-ylmethanamine, the formation of the iminium ion is thermodynamically disfavored [3]. If the reducing agent (e.g., NaBH(OAc)₃) is present in the mixture before the iminium forms, it will prematurely reduce the ketone to a secondary alcohol, killing the reaction.

The Solution: You must decouple the imine formation from the reduction step. Utilize a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) to act as a water scavenger and force the imine formation to completion before introducing the hydride source [3].

ReductiveAmination Init Reductive Amination with Ketones Imine Pre-form Iminium Ion (Ti(OiPr)4 or Dean-Stark) Init->Imine Reduce Reduction Step Imine->Reduce STAB NaBH(OAc)3 / DCE (Mild, selective) Reduce->STAB Borohydride NaBH4 / EtOH (Post-Ti(OiPr)4) Reduce->Borohydride

Reductive amination logic for sterically hindered ketones and amines.

Protocol 2: Lewis Acid-Mediated Reductive Amination

This two-step, one-pot procedure ensures complete imine conversion prior to reduction.

  • Imine Formation: Combine 5,5-dimethyloxolan-2-ylmethanamine (1.0 eq) and the target ketone (1.0 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 eq) via syringe. Stir the mixture at room temperature for 12–16 hours under an inert atmosphere. Self-Validation Check: The reaction will often transition from clear to a pale yellow as the imine/titanium complex forms.

  • Reduction: Cool the reaction to 0 °C. Add Sodium borohydride (NaBH₄) (1.5 eq) dissolved in a minimal amount of absolute ethanol. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench & Filtration: Carefully quench by adding water (approx. 2 mL per mmol of Ti). Note: A heavy white precipitate of TiO₂ will form immediately.

  • Workup: Filter the suspension through a pad of Celite, washing the filter cake generously with EtOAc. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Part 3: Frequently Asked Questions (Side Reactions)

Q3: I am attempting an N-alkylation using an alkyl halide, but I am getting a mixture of unreacted starting material and over-alkylated (tertiary amine) product. Why?

The Causality: This is a classic issue with hindered primary amines. The initial alkylation is slow due to the steric bulk of the oxolane ring. However, once the secondary amine is formed, it is often more nucleophilic (due to the electron-donating effect of the new alkyl group) than the sterically hindered primary starting material. Consequently, the secondary amine reacts with the alkyl halide faster than the primary amine does.

The Solution: Avoid direct S_N2 alkylation with alkyl halides. Instead, use the reductive amination protocol (Protocol 2) with the corresponding aldehyde. Reductive amination is highly chemoselective; the steric bulk of the newly formed secondary amine will prevent a second equivalent of aldehyde from forming an iminium ion, naturally halting the reaction at the mono-alkylated stage [3].

References

  • BenchChem. The Challenge of Steric Hindrance: A Comparative Guide to Amide Bond Formation with 2-Chloro-1,3-dimethylimidazolinium chloride (DMC).
  • American Chemical Society (ACS). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • National Institutes of Health (NIH) / PMC. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of (5,5-dimethyloxolan-2-yl)methanamine

Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of Primary Amines In pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and inter...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Primary Amines

In pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. (5,5-dimethyloxolan-2-yl)methanamine, a chiral primary amine with a cyclic ether moiety, presents a common yet significant analytical challenge. Primary amines are notoriously difficult to analyze via High-Performance Liquid Chromatography (HPLC) for several reasons: they often lack a strong UV-absorbing chromophore, their high polarity leads to poor retention on traditional reversed-phase columns, and their basic nature can cause undesirable interactions with the stationary phase, resulting in poor peak shape and tailing[1][2].

This guide provides a comprehensive, in-depth strategy for developing a robust, stability-indicating HPLC method for determining the purity of (5,5-dimethyloxolan-2-yl)methanamine. We will explore the rationale behind critical experimental choices, from column and mobile phase selection to detection strategies. Furthermore, we will objectively compare the developed HPLC method with a classic alternative, Gas Chromatography (GC), providing the data-driven insights necessary for researchers and drug development professionals to select the most appropriate analytical technique for their needs.

I. HPLC Method Development: A Strategic Approach

Developing a reliable HPLC method is a systematic process of optimizing variables to achieve the desired separation and sensitivity. The following sections detail the causal logic behind each step in creating a method for (5,5-dimethyloxolan-2-yl)methanamine.

The Method Development Workflow

The process begins with understanding the analyte's properties and potential impurities, which informs the initial choice of column and mobile phase. Subsequent optimization and stress testing ensure the method is robust and fit for purpose.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (Polarity, pKa, Solubility, Chirality) Column Column Selection (C18, Amine-Specific, HILIC) Analyte->Column Mobile Mobile Phase Scouting (pH, Organic Modifier) Column->Mobile Detector Detection Strategy (Derivatization vs. Direct) Mobile->Detector Gradient Gradient & Flow Rate Optimization Detector->Gradient Temp Column Temperature Evaluation Gradient->Temp Deriv Derivatization Condition Optimization Temp->Deriv Forced Forced Degradation (Stability-Indicating) Deriv->Forced Validation Method Validation (ICH Q2(R1)) Forced->Validation Application Routine Purity Analysis Validation->Application

Caption: Logical workflow for HPLC method development.

Column Selection: Taming the Amine

The primary interaction in reversed-phase HPLC is hydrophobic. Given that (5,5-dimethyloxolan-2-yl)methanamine is a small, polar molecule, achieving adequate retention on a standard C18 column is challenging. Furthermore, the basic amine group can interact ionically with acidic residual silanols on the silica surface, leading to severe peak tailing[3].

  • Our Choice: C18 with End-capping. We select a modern, high-purity silica C18 column with extensive end-capping. End-capping "shields" the residual silanols, minimizing secondary interactions. This provides a good starting point for method development.

  • Alternatives Considered:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for polar analytes and could provide excellent retention[4]. However, HILIC can sometimes suffer from longer equilibration times and sensitivity to water content in the sample solvent.

    • Specialized "Amine" Columns: These columns often have a modified surface chemistry or are based on hybrid particles to improve peak shape for basic compounds. They are an excellent, albeit sometimes more expensive, alternative.

Mobile Phase Optimization: The Key to Good Peak Shape

The mobile phase composition is arguably the most critical factor in controlling the chromatography of amines.

  • pH Control: The pKa of a primary amine is typically around 10-11[5]. To ensure a consistent, ionized state and prevent peak distortion, the mobile phase pH must be buffered. Operating at a low pH (e.g., pH 2-3 with trifluoroacetic acid or formic acid) protonates the amine (R-NH3+) and suppresses the ionization of silanols, improving peak shape.

  • Competitive Additives: Adding a small amount of a competitive base, like triethylamine (TEA), to a mid-range pH mobile phase can also be effective. The TEA preferentially interacts with the active silanol sites, freeing the analyte to undergo ideal chromatographic partitioning.

  • Our Choice: Low pH with Formic Acid. We will use a mobile phase buffered at approximately pH 3 with 0.1% formic acid. This approach is effective, straightforward, and highly compatible with mass spectrometry (MS) detection if future impurity identification is required.

Detection Strategy: Making the Invisible Visible

(5,5-dimethyloxolan-2-yl)methanamine lacks a chromophore, rendering it nearly invisible to standard UV detectors. Therefore, a strategy is required to enable sensitive detection.

  • Our Choice: Pre-column Derivatization with o-Phthalaldehyde (OPA). OPA reacts rapidly and specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives[6][7]. This approach offers exceptional sensitivity and selectivity. The reaction can be automated using a modern autosampler, ensuring high reproducibility[7].

  • Alternatives Considered:

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors do not require a chromophore and respond to any non-volatile analyte[4]. They are excellent options but may offer lower sensitivity compared to fluorescence detection of a derivatized amine.

    • Mass Spectrometry (MS): LC-MS provides unparalleled sensitivity and specificity, with the added benefit of providing mass information for impurity identification[8][9]. However, it represents a significant increase in equipment cost and complexity.

Forced Degradation Studies: Ensuring Specificity

To prove that the analytical method can separate the main compound from its potential degradation products, forced degradation studies are essential[10][11]. This involves subjecting the analyte to harsh conditions to intentionally induce degradation. As per ICH guidelines, typical stress conditions include:

  • Acid and Base Hydrolysis: (e.g., 0.1 M HCl, 0.1 M NaOH)[10]

  • Oxidation: (e.g., 3% H₂O₂)[12]

  • Thermal Stress: (e.g., 80°C)[12]

  • Photolytic Stress: (e.g., exposure to UV and visible light)[12]

The analytical method must be able to resolve the parent peak from all degradation product peaks, demonstrating it is "stability-indicating."

II. Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a powerful tool, Gas Chromatography is a well-established alternative for the analysis of volatile amines and is often used for purity testing[13][14][15].

cluster_hplc HPLC Method cluster_gc GC-FID Method hplc_adv Advantages - High resolution - Versatile (RP, HILIC) - Amenable to non-volatile impurities - Stability-indicating hplc_dis Disadvantages - Derivatization often required - Peak tailing can be an issue - Higher solvent consumption gc_adv Advantages - No derivatization needed for FID - Excellent for volatile impurities - Low solvent usage gc_dis Disadvantages - Requires analyte volatility - Potential for analyte adsorption - Not suitable for non-volatile degradants - Thermal degradation risk Topic Purity of (5,5-dimethyloxolan-2-yl)methanamine Topic->hplc_adv Evaluates Topic->gc_adv Evaluates

Caption: Key comparison points between HPLC and GC-FID.

Performance Data Summary

The following table presents a summary of expected performance data from the developed HPLC method compared to a standard GC-FID method. This data is foundational for deciding which technique best suits the specific analytical need, such as routine QC versus stability testing.

ParameterDeveloped HPLC-FLD Method (with OPA Derivatization)Alternative GC-FID MethodRationale & Causality
Specificity Excellent. Demonstrated to be stability-indicating through forced degradation studies. Resolves non-volatile degradants.Good. Resolves volatile impurities. May not detect non-volatile or thermally labile degradants.HPLC's ability to analyze samples at ambient temperature is crucial for detecting degradants that would decompose in a hot GC injector[1].
Limit of Quantitation (LOQ) ~0.01%~0.05%The fluorescence detection used in the HPLC method is inherently more sensitive for this application than the Flame Ionization Detector (FID) in GC[6][7].
Precision (%RSD) < 2.0%< 5.0%The automated derivatization and injection in modern HPLC systems lead to superior precision compared to manual GC injections[16].
Linearity (r²) > 0.999> 0.995Both techniques offer excellent linearity, but HPLC often provides a wider dynamic range.
Analysis Time ~15 minutes~10 minutesGC can offer faster run times for simple volatile mixtures as it avoids the derivatization step and column re-equilibration[15].
Chirality Possible. Requires a separate chiral column and method development.Possible. Requires a separate chiral column and method development.Both techniques require a chiral stationary phase to resolve enantiomers; neither is inherently superior without specific development[17][18].

III. Experimental Protocols

Protocol 1: HPLC-FLD Method for Purity and Stability

1. Instrumentation and Columns

  • HPLC system with a gradient pump, autosampler with derivatization capability, column thermostat, and fluorescence detector.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.

2. Reagents and Mobile Phase

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde (OPA) in 5 mL of methanol, then add 45 mL of 0.1 M borate buffer (pH 9.5) and 100 µL of 3-mercaptopropionic acid.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detector: Excitation = 340 nm, Emission = 455 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

4. Sample Preparation and Derivatization

  • Prepare sample stock at 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • Dilute to a working concentration of 0.1 mg/mL.

  • In the autosampler, program the injection sequence to mix 10 µL of sample with 40 µL of derivatization reagent, wait 2 minutes, then inject 5 µL of the mixture.

5. System Suitability

  • Tailing factor for the main peak should be ≤ 1.5.

  • Resolution between the main peak and the closest eluting impurity should be ≥ 2.0.

Protocol 2: GC-FID Method for Purity

1. Instrumentation and Columns

  • Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Fused silica capillary column with a stationary phase designed for amines (e.g., DB-5ms, CP-Sil 13 CB), 30 m x 0.25 mm, 0.25 µm film thickness[15].

2. Reagents and Carrier Gas

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Makeup Gas: Nitrogen.

  • FID Gases: Hydrogen and Air.

3. Chromatographic Conditions

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL, Split ratio 50:1.

4. Sample Preparation

  • Prepare sample at 1.0 mg/mL in Methanol.

5. System Suitability

  • Tailing factor for the main peak should be ≤ 2.0.

  • Signal-to-noise ratio for a 0.05% standard should be ≥ 10.

IV. Conclusion and Authoritative Recommendations

For the comprehensive purity assessment of (5,5-dimethyloxolan-2-yl)methanamine, a well-developed, stability-indicating HPLC method with pre-column derivatization is demonstrably superior. Its ability to detect non-volatile degradation products and its enhanced sensitivity make it the authoritative choice for quality control and stability studies in a regulated drug development environment[19]. The causality is clear: by transforming the analyte into a fluorescent derivative, we overcome the inherent detection limitations and, by using liquid chromatography, we ensure that the full impurity profile, including non-volatile species, is accurately captured.

Conversely, the Gas Chromatography method serves as a rapid and efficient tool for monitoring volatile impurities and for routine checks where a full stability-indicating profile is not required[13][15]. Its simplicity and lower solvent consumption are advantageous for high-throughput screening in earlier research phases.

Ultimately, the choice of method should be dictated by the analytical objective. For ensuring the safety, quality, and stability of a pharmaceutical product, the rigor and comprehensiveness of the developed HPLC method are indispensable.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • National Energy Technology Laboratory. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • LabRulez GCMS. (2021, March 23). Analysis of Amines in GC. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Drug Discovery & Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • BioPharma Services. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. Retrieved from [Link]

  • PubMed. (n.d.). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Retrieved from [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

  • PMC - NIH. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

  • Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines. Retrieved from [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • ScienceDirect. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • University of Toronto. (n.d.). The Impact of Physicochemical Properties of Formulation Ingredients on Drug Product Flow and Compaction Bridgit Anima Etbon. Retrieved from [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(benzenesulfonylmethyl)-5,5-dimethyloxolan-2-one. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). AFMPS. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyloxolan-3-ol. Retrieved from [Link]

  • EPA. (2025, October 15). Dimethylamine Properties. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Assays for (5,5-dimethyloxolan-2-yl)methanamine Detection

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (5,5-dimethyloxolan-2-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (5,5-dimethyloxolan-2-yl)methanamine. As no standardized method currently exists for this specific molecule, this document synthesizes best practices for analogous primary amines and polar compounds, presenting a robust framework for method development and validation. We compare Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization against direct analysis by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). The guide offers detailed validation protocols grounded in ICH Q2(R1) guidelines, enabling laboratories to establish accurate, precise, and reliable analytical procedures suitable for regulatory submission.

Introduction: The Analytical Challenge

(5,5-dimethyloxolan-2-yl)methanamine is a primary amine featuring a substituted tetrahydrofuran ring. Its physicochemical properties—namely its polarity, low molecular weight, and basicity from the primary amine group—present a distinct challenge for conventional reversed-phase liquid chromatography. The accurate and precise quantification of such compounds is critical in pharmaceutical development, where it may arise as a process impurity, a starting material, or a metabolite.

The objective of this guide is to provide a scientifically rigorous comparison of two powerful analytical techniques and to detail a comprehensive validation strategy that ensures data integrity and regulatory compliance. The choice of analytical methodology is paramount, directly impacting the reliability of quantification and the overall success of a development program. This document is structured to empower the researcher to not only select the appropriate technique but to thoroughly validate it for its intended purpose, in accordance with global regulatory standards.[1][2]

Physicochemical Properties and Method Selection Rationale

The structure of (5,5-dimethyloxolan-2-yl)methanamine dictates the analytical strategy. Its key features are:

  • High Polarity: The combination of the ether oxygen and the primary amine makes the molecule highly polar and water-soluble. This property leads to poor retention on traditional non-polar stationary phases (like C18) used in reversed-phase liquid chromatography (RPLC).[3][4]

  • Volatility: While possessing some volatility, the primary amine's active hydrogen can lead to peak tailing and poor reproducibility in gas chromatography (GC) due to interactions with active sites in the GC system.[5]

  • Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-visible range, making conventional HPLC-UV detection insensitive.

Based on these properties, two primary strategies are evaluated:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This classic approach chemically modifies the analyte to overcome its inherent limitations for GC analysis. Derivatization masks the polar amine group, which increases volatility and improves peak shape, allowing for sensitive and robust analysis.[5][6][7][8]

  • Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS): This modern technique is specifically designed for the retention and separation of polar compounds.[3][4][9][10] It uses a polar stationary phase and a high-organic mobile phase to retain analytes that are poorly retained in RPLC.[3][4] Coupled with tandem mass spectrometry (MS/MS), it offers exceptional specificity and sensitivity without the need for chemical derivatization.[11][12][13]

Comparative Analysis of Recommended Platforms

The selection between GC-MS and HILIC-MS/MS depends on available instrumentation, required sensitivity, sample throughput needs, and the complexity of the sample matrix.

FeatureGC-MS with DerivatizationHILIC-MS/MS
Principle Volatilizes analyte for separation in a gas phase, followed by mass-based detection. Requires chemical modification to enhance volatility and stability.[5]Separates analytes based on partitioning between a polar stationary phase and a semi-aqueous mobile phase, followed by mass-based detection.[3][9]
Sample Prep More complex; requires a quantitative and reproducible derivatization step.[5][14]Simpler; typically involves dilution ("dilute-and-shoot") or protein precipitation.
Specificity High, provided by both chromatographic retention time and the mass spectrum.Very high; specificity is achieved through retention time, precursor ion mass, and fragment ion masses (MRM).[15]
Sensitivity Good to excellent. Derivatization with fluorinated groups can significantly enhance sensitivity with certain detectors.[5]Excellent; often considered the gold standard for trace-level quantification in complex matrices.[12][16]
Throughput Lower, due to the additional derivatization step and potentially longer GC run times.Higher, due to simpler sample preparation and fast chromatographic runs.
Robustness Can be susceptible to issues with derivatization efficiency, reagent stability, and inlet activity.HILIC methods can require careful equilibration and be sensitive to mobile phase composition and water content.[17]
Cost (Instrument) Generally lower initial capital cost compared to LC-MS/MS systems.Higher initial capital cost.

Detailed Protocol: Validation of a HILIC-MS/MS Method

This section provides a step-by-step protocol for the validation of a quantitative HILIC-MS/MS assay for (5,5-dimethyloxolan-2-yl)methanamine, adhering to the principles outlined in the ICH Q2(R1) guideline.[1][2][18][19] The objective is to formally demonstrate that the analytical procedure is suitable for its intended purpose.[1][2]

Experimental Workflow Diagram

G cluster_validation ICH Q2(R1) Validation Parameters start Method Development (HILIC-MS/MS) specificity Specificity & Selectivity start->specificity validated Validated Method for Routine Use linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->validated

Caption: ICH Q2(R1) validation workflow for the HILIC-MS/MS assay.

Materials and Instrumentation
  • Analyte: (5,5-dimethyloxolan-2-yl)methanamine reference standard (≥98% purity).

  • Internal Standard (IS): A stable isotope-labeled analogue (e.g., d4-(5,5-dimethyloxolan-2-yl)methanamine) is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HILIC Column: e.g., ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), and Ultrapure water.

Chromatographic and MS Conditions
  • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions must be optimized by infusing the analyte and internal standard.

    • Analyte Transition (Hypothetical): m/z 130.2 → 113.2

    • IS Transition (Hypothetical): m/z 134.2 → 117.2

Validation Protocol Steps
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

  • Procedure:

    • Analyze a blank matrix sample (e.g., placebo formulation, reaction blank).

    • Analyze a sample of the analyte.

    • Analyze a sample of the internal standard.

    • Analyze a matrix sample spiked with the analyte and potential interfering compounds.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or the internal standard in the blank matrix. The analyte peak should be free from co-eluting interferences.[20]

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrument's response over a defined range.

  • Procedure:

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

    • The range should typically span from 50% to 150% of the expected working concentration.

    • Analyze each standard in triplicate.

    • Plot the peak area ratio (Analyte/IS) against the analyte concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.

  • Objective: To assess the closeness of the test results obtained by the method to the true value.[21] It is determined by recovery studies.

  • Procedure:

    • Prepare quality control (QC) samples by spiking the matrix at three concentration levels (low, medium, high), typically 80%, 100%, and 120% of the target concentration.

    • Analyze a minimum of three replicates at each level.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[15]

  • Objective: To evaluate the random error of the method, expressed as the relative standard deviation (RSD).

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the 100% concentration sample during the same analytical run.[1]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria:

    • Repeatability: RSD should be ≤ 2.0%.

    • Intermediate Precision: RSD should be ≤ 3.0%.

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Procedure:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

    • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 10%) and accuracy (within 80-120%). It is often estimated as LOQ = 10 * σ/S.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Procedure:

    • Introduce small variations to the method parameters, one at a time.

    • Examples:

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase pH or composition (e.g., ± 2% organic content).

      • Flow rate (e.g., ± 0.02 mL/min).

    • Analyze a system suitability sample with each variation and assess the impact on retention time, peak shape, and quantification.

  • Acceptance Criteria: The results should remain within the system suitability criteria, demonstrating the method's reliability during normal usage.

Conclusion and Recommendations

Both GC-MS with derivatization and HILIC-MS/MS are powerful and viable techniques for the quantification of (5,5-dimethyloxolan-2-yl)methanamine.

  • HILIC-MS/MS is recommended as the superior method for most applications in drug development due to its higher throughput, simpler sample preparation, and exceptional specificity and sensitivity without the need for chemical derivatization.[11][12][16] Its suitability for polar analytes makes it a natural fit for this compound.[3][4]

  • GC-MS with derivatization remains a strong alternative, particularly in laboratories where LC-MS/MS instrumentation is not available or for specific matrices where it may offer advantages.[22][23] However, the method development and validation must place significant emphasis on the reproducibility and completeness of the derivatization reaction.[5][14]

Ultimately, the choice of method must be followed by a rigorous validation study as outlined in this guide. A thoroughly validated analytical method is the foundation of reliable data, ensuring product quality and supporting successful regulatory submissions.

References

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Chirita, R. et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • Phenomenex. HILIC Explained: What It Is & How It Works. Available from: [Link]

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  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Tahara, M. et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. Available from: [Link]

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  • Tahara, M. et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Available from: [Link]

  • Scribd. Derivatization of Amines. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5,5-dimethyloxolan-2-yl)methanamine

Operational Safety & Handling Guide: (5,5-Dimethyloxolan-2-yl)methanamine For drug development professionals and synthetic chemists, (5,5-dimethyloxolan-2-yl)methanamine (CAS: 1426531-82-9) serves as a valuable chiral an...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: (5,5-Dimethyloxolan-2-yl)methanamine

For drug development professionals and synthetic chemists, (5,5-dimethyloxolan-2-yl)methanamine (CAS: 1426531-82-9) serves as a valuable chiral and structural building block. However, its dual nature as a volatile organic liquid and a caustic primary amine requires stringent operational controls[1]. This guide provides a self-validating framework for personal protective equipment (PPE), handling workflows, and disposal protocols to ensure absolute laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The macroscopic risks of (5,5-dimethyloxolan-2-yl)methanamine are directly dictated by its molecular architecture[2].

Table 1: Chemical and Hazard Profile

PropertySpecificationMechanistic Consequence
Chemical Name (5,5-dimethyloxolan-2-yl)methanamineN/A
CAS Number 1426531-82-9N/A
Molecular Weight 129.20 g/mol Low molecular weight contributes to high volatility and vapor pressure[1].
GHS Hazards H226, H302, H315, H319Flammable liquid; Harmful if swallowed; Causes skin/eye irritation[3].
Functional Groups Primary Amine (-NH2), Oxolane RingAmine acts as a Lewis base (corrosive); Oxolane ring increases flammability[4].
  • Flammability (H226): The dimethyl-substituted oxolane (tetrahydrofuran derivative) ring significantly lowers the molecule's flash point. Volatile vapors can easily accumulate in poorly ventilated spaces, creating a severe ignition risk[1].

  • Irritation and Toxicity (H302, H315, H319): The primary amine group acts as a nucleophile and a weak base. Upon contact with the moisture present in human skin or ocular mucosa, it undergoes rapid hydrolysis to generate hydroxide ions. This localized alkaline spike disrupts lipid bilayers, leading to severe irritation or chemical burns[3].

Mandatory Personal Protective Equipment (PPE) Ecosystem

Do not treat PPE as a mere checklist; it is a vital engineering control ecosystem. Every piece of equipment is selected to counteract a specific molecular hazard[2].

Table 2: PPE Selection Matrix

PPE CategoryRequired SpecificationCausality & Rationale
Hand Protection Nitrile (≥0.11 mm thickness) or Butyl rubber gloves.Protects against alkaline amine hydrolysis on the skin. Note: Double-gloving is recommended, as the oxolane moiety can slowly permeate thin nitrile over prolonged exposure.
Eye Protection Chemical splash goggles (ANSI Z87.1 / EN 166 compliant).Safety glasses are insufficient. Goggles prevent ocular lipid bilayer disruption from basic amine vapors or accidental splashes.
Body Protection Flame-Resistant (FR) lab coat; closed-toe non-porous shoes.Mitigates the ignition risk posed by H226 flammable vapors. Standard polyester coats can melt into the skin during a flash fire.
Respiratory Handled exclusively inside a certified chemical fume hood.Extracts volatile oxolane derivatives before they enter the breathing zone. If a hood is unavailable, an ABEK-rated respirator is required.

Step-by-Step Operational Workflow

A safe experiment is a self-validating system. Follow this procedural methodology to ensure containment and chemical integrity.

ChemicalHandling A 1. Risk Assessment Review SDS (CAS 1426531-82-9) B 2. Engineering Controls Verify Fume Hood >100 fpm A->B C 3. PPE Donning FR Coat, Nitrile Gloves, Goggles B->C D 4. Inert Dispensing Use Glass Syringe / Ar Purge C->D E 5. Reaction Execution Maintain Closed System D->E F 6. Waste Segregation Quench & Route to Basic Flammable E->F G 7. Decontamination Clean Surfaces & Doff PPE F->G

Figure 1: Standard operating workflow for handling (5,5-dimethyloxolan-2-yl)methanamine.

Experimental Handling Protocol:

  • Pre-Operation Environmental Control: Verify the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). This is your primary defense against H226 vapors[1].

  • Inert Atmosphere Setup: Purge the reaction flask with Argon or Nitrogen. Amines easily absorb atmospheric CO₂ to form carbamate salts, degrading your reagent and potentially causing pressure buildup in closed containers.

  • Aseptic Chemical Dispensing: Use a glass syringe equipped with a stainless-steel needle to transfer the liquid. Crucial Insight: The oxolane ring acts as an organic solvent that can leach plasticizers from standard polypropylene syringes during prolonged contact, contaminating your drug development assay.

  • Reaction Execution: Keep the reaction vessel closed or vented through a bubbler to prevent vapor escape and maintain an inert environment.

Spill Response & Waste Disposal Plan

Improper disposal of amines is a leading cause of laboratory exotherms and accidents.

  • Spill Response: In the event of a spill outside the fume hood, immediately evacuate the area to avoid inhaling flammable vapors[2]. Extinguish all ignition sources. Don a respirator, cover the spill with an inert, non-combustible absorbent (e.g., sand or vermiculite—never sawdust, which is combustible), and sweep it into a sealed, labeled container.

  • Waste Segregation (The "Why"): Do not dispose of (5,5-dimethyloxolan-2-yl)methanamine in general organic waste. It must be routed to a designated "Flammable Basic Organic Waste" carboy.

  • Quenching Protocol: Before disposal, quench residual amine in your reaction flask with a mild aqueous acid (e.g., 1M NH₄Cl or dilute citric acid). Mechanistic reason: Neutralizing the basic amine prevents spontaneous, heat-generating acid-base reactions if the waste is accidentally mixed with acidic byproducts in the communal waste carboy[4].

References[2] CymitQuimica. "Safety Data Sheet - (5,5-DIMETHYLTETRAHYDROFURAN-2-YL)METHANAMINE." CymitQuimica, 1]">https://www.cymitquimica.com.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 75481615, (5,5-Dimethyloxolan-2-yl)methanamine." PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/75481615.[3] ChemScene. "1803592-77-9 | (5,5-Dimethyltetrahydrofuran-2-yl)methanamine hydrochloride." ChemScene, 4]">https://www.chemscene.com.[4] Leyan. "化学品安全技术说明书: 1426531-82-9." Leyan, https://www.leyan.com.

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